Fluoresceinylthioureido
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18N2O5S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-(ethylcarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C23H18N2O5S/c1-2-24-23(31)25-12-3-6-15(18(9-12)22(28)29)21-16-7-4-13(26)10-19(16)30-20-11-14(27)5-8-17(20)21/h3-11,26H,2H2,1H3,(H,28,29)(H2,24,25,31) |
InChI Key |
VHJFQSRUDVDTEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Fluoresceinylthioureido
Precursor Synthesis and Functional Group Introduction for Fluoresceinylthioureido Scaffolds
The foundation of any this compound conjugate lies in the strategic synthesis of its precursors. This involves both the modification of the fluorescein (B123965) core to create reactive isothiocyanates and the preparation of amine-containing molecules ready for conjugation.
The classical synthesis of fluorescein itself is achieved through a Friedel-Crafts reaction, typically by condensing phthalic anhydride (B1165640) with resorcinol (B1680541) in the presence of an acid catalyst like zinc chloride or methanesulfonic acid. iscientific.orgresearchgate.net To create the amine-reactive handle, the fluorescein structure is further functionalized to introduce the isothiocyanate (–N=C=S) group. This is commonly done by reacting an amino-fluorescein derivative with thiophosgene. rsc.org
Commercially available FITC is often a mixture of two structural isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC), which differ in the substitution position on the bottom phenyl ring. wikipedia.org The synthesis of specific isomers or novel analogues involves the use of substituted phthalic anhydrides or modified resorcinols. researchgate.net For instance, reacting tetrafluorophthalic anhydride with fluororesorcinol can produce fluorinated fluorescein derivatives, which may exhibit altered photophysical properties. iscientific.org The development of FITC derivatives extends to creating molecules with enhanced photostability or different spectral characteristics to overcome limitations like photobleaching seen in the parent FITC molecule. wikipedia.org
Table 1: Selected FITC Analogues and Synthetic Precursors
| FITC Analogue/Derivative | Key Precursor(s) | Purpose of Modification |
|---|---|---|
| Fluorescein Isothiocyanate (FITC) | Phthalic anhydride, Resorcinol, Amino-fluorescein | Standard amine-reactive fluorescein label. iscientific.orgwikipedia.org |
| Hexafluorofluorescein Isothiocyanate | Tetrafluorophthalic anhydride, Fluororesorcinol | Increased photostability and altered spectral properties. iscientific.org |
| Carboxyfluorescein Isothiocyanate | Trimellitic anhydride, Resorcinol | Introduction of an additional carboxyl group for further functionalization. iscientific.org |
| FITC-labeled Polysaccharides (e.g., FITC-Dextran) | Dextran (B179266), Fluorescein isothiocyanate | Used in permeability and microcirculation studies. tdblabs.se |
The thioureido linkage (also known as a thiourea (B124793) bond) is the defining connection in this compound compounds. It is most commonly formed through the reaction of an isothiocyanate, such as FITC, with a primary amine. This reaction is a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group.
The efficiency and selectivity of this reaction are highly dependent on pH. In alkaline conditions, typically between pH 9 and 11, the reaction with amine groups is favored, leading to the formation of a stable thiourea bond. nih.gov While isothiocyanates can also react with other nucleophiles like thiols, the resulting dithiocarbamate (B8719985) linkage is generally less stable than the thiourea bond formed with amines under these conditions. rsc.orgnih.gov This pH-dependent selectivity is crucial for specifically labeling amine residues on complex biomolecules like proteins. rsc.org Alternative, though less common in this specific context, methods for synthesizing thioureas include the reaction of amines with carbon disulfide. organic-chemistry.orgtandfonline.com
Table 2: Conditions for Thioureido Linkage Formation
| Reactants | Linkage Type | Typical Reaction Conditions | Key Features |
|---|---|---|---|
| Isothiocyanate + Primary Amine | Thioureido (Thiourea) | Aqueous buffer, pH 9-11 | Stable bond, primary method for labeling proteins with FITC. rsc.orgnih.gov |
| Isothiocyanate + Thiol | Dithiocarbamate | Aqueous buffer, pH 6-8 | Reversible linkage, less stable than thiourea. nih.gov |
| Carbon Disulfide + Primary Amines | Thiourea | Presence of a catalyst (e.g., Zn) or under specific conditions like sunlight. | Atom-economic method, less common for bioconjugation. organic-chemistry.orgnih.gov |
Synthesis of Fluorescein Isothiocyanate (FITC) Analogues and Derivatives
Targeted Functionalization of this compound for Diverse Conjugation Chemistries
To expand the utility of this compound compounds, they are often equipped with additional reactive groups. This allows for multi-step or orthogonal conjugation strategies, enabling the construction of complex molecular probes and multifunctional bioconjugates.
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. stanford.eduwikipedia.org Integrating bioorthogonal handles into a this compound scaffold allows for subsequent, highly specific labeling reactions. This is typically achieved by starting with an amine precursor that already contains the desired orthogonal group. For example, an amine-containing alkyne can be reacted with FITC to produce a this compound-alkyne conjugate. This product can then be attached to an azide-modified biomolecule via a copper-free "click" reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). wikipedia.orgresearchgate.net
Other useful reactive moieties include:
Azides: For reaction with alkynes (click chemistry). stanford.edu
Thiols: For thiol-ene or thiol-yne "click" reactions or for reaction with maleimides. acs.org
N-Hydroxysuccinimide (NHS) Esters: For creating stable amide bonds with primary amines. A carboxyfluorescein derivative can be activated to an NHS ester for this purpose. mdpi.comencyclopedia.pub
Table 3: Orthogonal Reactive Moieties for this compound Constructs
| Orthogonal Moiety | Complementary Group | Reaction Type | Resulting Linkage |
|---|---|---|---|
| Alkyne | Azide (B81097) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole |
| Azide | Strained Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole |
| Thiol | Alkene/Alkyne | Thiol-ene/Thiol-yne Coupling | Thioether |
| Thiol | Maleimide (B117702) | Michael Addition | Thiosuccinimide Ether |
| NHS Ester | Primary Amine | Acylation | Amide |
For applications requiring conditional release of the fluorophore, such as in activatable probes, cleavable linkers are incorporated into the molecular design. nih.gov A self-immolative linker is a bifunctional spacer that connects a triggering group to the molecule to be released (the fluorophore). researchgate.netmdpi.com Once the trigger is activated (e.g., by an enzyme), the linker undergoes a spontaneous cascade of reactions, culminating in the release of the fluorophore. mdpi.comnih.gov
A common self-immolative unit is based on p-aminobenzyl alcohol (PABA). nih.govacs.org For example, a probe could be constructed where a recognition peptide is linked to the PABA unit, which in turn is connected to an amino-fluorescein derivative. The thioureido linkage would be formed elsewhere on the construct or the fluorescein could be attached via a different chemistry. Upon enzymatic cleavage of the peptide, the PABA linker undergoes a 1,6-elimination reaction, liberating the fluorescent reporter. researchgate.net The design of such constructs requires careful synthetic planning to ensure the stability of the linker until the desired triggering event occurs. nih.gov
Table 4: Examples of Cleavable Linker Strategies
| Linker Type | Triggering Mechanism | Key Chemical Transformation | Application |
|---|---|---|---|
| Peptide-based | Specific protease cleavage | Amide bond hydrolysis | Enzyme activity probes. nih.govacs.org |
| p-Aminobenzyl alcohol (PABA) | Enzymatic or chemical cleavage of a trigger group | 1,6-elimination cascade | Controlled release of drugs or fluorophores. researchgate.netnih.gov |
| Trimethyl Lock | Intramolecular cyclization upon trigger | Acyl transfer | "Off-on" fluorescent probes. researchgate.net |
| Disulfide Bond | Reduction (e.g., by glutathione) | Thiol-disulfide exchange | Release in reducing environments (e.g., intracellular). researchgate.net |
Integration of Orthogonal Reactive Moieties (e.g., Alkyne, Azide, Thiol, NHS Ester)
Purification and Rigorous Characterization Techniques for Novel this compound Derivatives
Following synthesis, the purification and characterization of new this compound derivatives are paramount to ensure their identity, purity, and functionality. Heterogeneous reaction products and unreacted starting materials must be removed to guarantee reliable performance in downstream applications.
Purification:
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purifying fluorescent conjugates. Reverse-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly effective for purifying FITC-labeled peptides and proteins. nih.gov
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for removing small molecules like unreacted FITC from large bioconjugates. researchgate.net
Affinity Chromatography: Can be used if the conjugate contains a specific tag (e.g., a His-tag) or binding domain. researchgate.net
Characterization: A suite of analytical techniques is employed to confirm the structure and properties of the purified derivative.
Table 5: Characterization Techniques for this compound Derivatives
| Technique | Purpose | Information Obtained |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment | Retention time, number of components, and relative purity. nih.gov |
| Mass Spectrometry (MS) | Molecular weight confirmation | Exact mass of the synthesized compound, confirming successful conjugation. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed atomic-level structure of the molecule. researchgate.net |
| UV-Visible Absorption Spectroscopy | Determination of optical properties | Wavelength of maximum absorbance (λ_max). rsc.org |
| Fluorescence Spectroscopy | Determination of fluorescence properties | Excitation and emission maxima (λ_ex, λ_em), quantum yield. rsc.orgresearchgate.net |
| Agarose Gel Electrophoresis | Analysis of bioconjugates | Confirmation of conjugation to large biomolecules (e.g., proteins, QDs) by observing mobility shifts. rsc.orgresearchgate.net |
| Fluorescence Microscopy | Functional validation | Visualization of cellular uptake and localization of the fluorescent probe. mdpi.com |
Chromatographic Separations (e.g., HPLC, Size Exclusion) for High Purity
Achieving high purity of this compound conjugates is critical, as unreacted FITC and other byproducts can interfere with subsequent applications, leading to high background signals or non-specific binding. Chromatographic techniques are indispensable for the purification of these fluorescent compounds.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful and widely used method for purifying this compound derivatives. researchgate.net This technique separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C8 or C18) retains the hydrophobic fluorescein moiety, while a polar mobile phase (often a gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like trifluoroacetic acid) is used for elution. semanticscholar.org By carefully optimizing the gradient, it is possible to separate the desired product from unreacted starting materials and any side products. researchgate.netpsu.edu For instance, in the purification of FITC-labeled peptides, a gradient of acetonitrile can effectively separate the labeled product from the unlabeled peptide and excess dye. semanticscholar.org The progress of the purification is monitored using UV-Vis detectors, typically at wavelengths corresponding to the absorbance maxima of the fluorescein dye (around 495 nm) and, if applicable, the conjugated molecule (e.g., 280 nm for proteins). researchgate.netpsu.edu
Interactive Table 1: Illustrative HPLC Parameters for Purifying this compound Conjugates
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Agilent ZORBAX) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent used to elute compounds from the column. |
| Gradient | 5% to 95% Mobile Phase B over 30-40 minutes | A gradual increase in organic solvent concentration allows for the sequential elution of compounds with increasing hydrophobicity. semanticscholar.org |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow rate for analytical scale separations. |
| Detection | UV-Vis at 280 nm & 494 nm | Dual wavelength detection allows for monitoring of both the conjugate (if it contains aromatic amino acids) and the fluorescein label. psu.edu |
Size Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius or size. nih.gov This method is particularly useful for purifying large biomolecules, such as proteins or polymers, that have been labeled with this compound. thermofisher.commybiosource.com The crude conjugate mixture is passed through a column containing a porous resin. Larger molecules (the conjugate) cannot enter the pores and elute first, while smaller molecules (unreacted FITC, salts) penetrate the pores and have a longer retention time. nih.gov This provides an effective means to remove unconjugated dye from the final product. nih.gov Sephacryl and Sephadex are common media used for SEC, with the specific grade chosen based on the molecular weight of the molecules to be separated. nih.gov
Spectroscopic and Spectrometric Validation of Structural Integrity (e.g., NMR, Mass Spectrometry, FTIR)
Confirming the chemical structure and integrity of the synthesized this compound compound is a crucial step. A combination of spectroscopic and spectrometric techniques is employed for comprehensive validation. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of protons and carbon atoms, respectively. mdpi.comkoreascience.kr In the ¹H NMR spectrum of a this compound derivative, characteristic signals for the aromatic protons of the xanthene ring of fluorescein are typically observed in the range of 6.5-8.0 ppm. mdpi.comkoreascience.kr Additional signals corresponding to the protons of the conjugated molecule will also be present, and shifts in these signals upon conjugation can confirm the formation of the thiourea bond. The average degree of substitution on larger molecules like cyclodextrins can also be determined using NMR. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is a definitive technique for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used for this purpose. nih.govresearchgate.net ESI-MS is particularly useful for analyzing small molecule conjugates, where the mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the this compound product. psu.edu For larger, labeled biomolecules, MS can confirm the covalent attachment of the FITC moiety by a characteristic mass increase of 389 Da for each conjugated label. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. koreascience.kr The formation of a this compound derivative can be confirmed by the appearance of characteristic absorption bands. Key vibrations include N-H stretching and bending, and the C=S stretching of the thiourea group. akjournals.comiosrjournals.orgakjournals.com The thiourea C=S asymmetric stretching vibration typically appears around 1585-1626 cm⁻¹, while N-H stretching vibrations are observed in the region of 3300-3400 cm⁻¹. akjournals.comakjournals.com The spectrum will also retain the characteristic peaks of the fluorescein structure and the conjugated molecule. nih.gov
Interactive Table 2: Characteristic Spectroscopic and Spectrometric Data for this compound Derivatives
| Technique | Observable Feature | Typical Range / Value | Significance |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Fluorescein) | δ 6.5 - 8.0 ppm | Confirms the presence of the fluorescein xanthene core. mdpi.comkoreascience.kr |
| Mass Spectrometry | Molecular Ion Peak or Mass Shift | [M+H]⁺ or Δm/z = 389.0 Da | Confirms the molecular weight of the conjugate and the covalent attachment of the FITC group. nih.gov |
| FTIR | N-H Stretching (Thiourea) | ~3370 cm⁻¹ | Indicates the presence of the N-H bonds in the newly formed thiourea linkage. akjournals.comiosrjournals.org |
| FTIR | C=S Stretching (Thiourea) | ~1590 cm⁻¹ | Confirms the C=S bond of the thiourea group. akjournals.com |
| FTIR | C-O-C Stretching (Fluorescein) | ~1000-1300 cm⁻¹ | Characteristic of the ether linkages within the fluorescein structure. |
Scalability and Yield Optimization in this compound Synthesis for Research Applications
For this compound derivatives to be widely useful in research, their synthesis must be both reproducible and scalable, providing sufficient material with consistent quality. Optimizing reaction yield is a key aspect of this process. Several factors influence the efficiency of the conjugation reaction between FITC and a primary amine.
Reaction Conditions:
pH: The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0). psu.edu This pH ensures that the target primary amine is deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate group of FITC, while minimizing hydrolysis of the FITC.
Solvent: While aqueous buffers are common, especially for biomolecule conjugation, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, particularly for smaller, less soluble molecules. sigmaaldrich.comresearchgate.net
Reactant Ratio: The molar ratio of FITC to the amine-containing molecule is a critical parameter. Using a molar excess of FITC can drive the reaction towards completion but may also increase the likelihood of multiple labeling on molecules with more than one primary amine. nih.gov Optimization often involves systematically varying this ratio to maximize the yield of the desired mono-labeled product while minimizing side products.
Time and Temperature: The reaction is often performed at room temperature for several hours or overnight in the dark to prevent photobleaching of the fluorescein dye. nih.gov Time course studies can determine the minimum time required for the reaction to reach completion, preventing potential degradation over longer periods. psu.edu
Interactive Table 3: Strategies for Yield Optimization in this compound Synthesis
| Parameter to Optimize | Strategy | Expected Outcome |
|---|---|---|
| pH | Maintain pH in the range of 8.0-9.0 | Maximizes amine nucleophilicity while minimizing FITC hydrolysis. psu.edu |
| Reactant Stoichiometry | Vary molar ratio of FITC to amine | Balances reaction completion with the prevention of multiple labeling. nih.gov |
| Reaction Time | Conduct time-course experiments | Identifies the optimal reaction duration to maximize product formation and minimize degradation. psu.edu |
| Purification Method | Compare HPLC, SEC, and crystallization | Selects the method that provides the best balance between purity and recovery for the specific scale and conjugate. iscientific.orgnsf.gov |
Spectroscopic Principles and Advanced Photophysical Characterization of Fluoresceinylthioureido Conjugates
Excitation and Emission Profiles of Fluoresceinylthioureido in Varied Molecular and Environmental Contexts
The local environment significantly influences the excitation and emission spectra of this compound conjugates. Factors such as solvent polarity, pH, and the nature of the conjugated molecule can lead to notable changes in their photophysical behavior.
The pH of the solution is another critical factor governing the spectral properties of fluorescein-based compounds. The fluorescence of fluorescein (B123965) is highly dependent on its ionization state, with the dianion form exhibiting the strongest fluorescence. Changes in pH can alter the equilibrium between the different ionic forms, thereby affecting the fluorescence intensity and emission wavelength. For instance, the fluorescence quantum yield of fluorescein is known to be sensitive to acid-base chemistry. researchgate.net
| Solvent | Dielectric Constant | Emission Peak (nm) |
| Tetrahydrofuran (THF) | 7.5 | Varies |
| Acetonitrile (B52724) | 37.5 | Varies |
| Dimethyl sulfoxide (B87167) (DMSO) | 47.2 | Varies |
| Ethanol | 24.6 | Varies |
| Water | 80.1 | Varies |
| This table illustrates the dielectric constants of various solvents, which can influence the spectral properties of this compound conjugates. Specific emission peak data for this compound in these solvents requires direct experimental measurement. |
In biological systems or environments designed to mimic them, the fluorescence of this compound conjugates can be significantly modulated. These changes provide valuable information about molecular interactions and local environments.
The interaction of this compound conjugates with host molecules, such as cyclodextrins, can also lead to significant spectral changes. The inclusion of the fluorophore within the hydrophobic cavity of a cyclodextrin (B1172386) can enhance fluorescence intensity. researchgate.net This is often due to the protection of the fluorophore from solvent-induced quenching and a reduction in non-radiative decay pathways. For example, the formation of an inclusion complex between a fluorophore and β-cyclodextrin can lead to a notable increase in fluorescence. researchgate.net
Furthermore, spectral shifts can be utilized to monitor binding events. For instance, the binding of a fluorescein-derivatized sulfonamide probe to carbonic anhydrase II results in a change in fluorescence anisotropy, which can be used to detect the presence of zinc. acs.org Such spectral changes upon binding are a powerful tool for developing biosensors. nih.gov
Influence of Solvent Polarity and pH on Spectral Characteristics
Quantitative Quantum Yield and Fluorescence Lifetime Analysis of this compound Conjugates
A comprehensive photophysical characterization of this compound conjugates involves the determination of their fluorescence quantum yield and lifetime. These parameters provide quantitative measures of the fluorescence efficiency and the dynamics of the excited state.
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. oregonstate.edu It is a crucial parameter for assessing the brightness of a fluorophore. The comparative method is a widely used technique for determining the relative quantum yield of a sample. oregonstate.eduresearchgate.net This method involves comparing the integrated fluorescence intensity and absorbance of the sample to those of a standard with a known quantum yield. oregonstate.edu Fluorescein itself, often in 0.1 M NaOH with a quantum yield of approximately 0.92-0.95, is a common standard for the visible region. researchgate.netresearchgate.netnih.gov
The calculation is typically performed using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) Where:
Φ is the quantum yield
I is the integrated fluorescence intensity
A is the absorbance at the excitation wavelength
n is the refractive index of the solvent
The subscripts 's' and 'r' refer to the sample and reference, respectively.
To minimize errors from the inner filter effect, the absorbance of the solutions should be kept low, typically below 0.1. researchgate.net
Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time following excitation with a short pulse of light. nih.govnews-medical.net The fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state. researchgate.netnih.gov
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. uniklinikum-jena.dehoriba.comedinst.com The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. uniklinikum-jena.dehoriba.com By building a histogram of these arrival times, a fluorescence decay curve is constructed. edinst.com This decay is then typically fitted to one or more exponential functions to determine the lifetime components. horiba.com
The relationship between quantum yield and lifetime can be expressed as: Φf = kr * τ where kr is the radiative decay rate constant. researchgate.net
The fluorescence lifetime of a fluorophore is an intrinsic property but can be influenced by its immediate environment. nih.gov Conjugation of this compound to other molecules can alter its lifetime through various mechanisms.
For example, the conjugation of multiple fluorophores to an antibody can lead to a decrease in the fluorescence lifetime due to self-quenching. nih.gov This change, however, may not be sufficient to account for all the observed quenching, suggesting that both dynamic (affecting lifetime) and static (not affecting lifetime) quenching processes are occurring. nih.gov
The local environment, including factors like viscosity and the presence of quenchers, can also impact the fluorescence lifetime. For instance, the binding of a fluorescent probe to a protein can alter its lifetime due to changes in the local environment and interactions with the protein. mdpi.com Studies on fluorescein derivatives have shown that the lifetime is dependent on the substitution on the xanthene or phenyl rings. researchgate.net For fluorescein in an alkaline aqueous solution, the lifetime is typically around 4.0-4.2 ns. mdpi.com
| Compound | Solvent/Environment | Fluorescence Lifetime (τ) in ns | Quantum Yield (Φf) |
| Fluorescein | 0.1 M NaOH | ~4.0-4.2 mdpi.com | ~0.92 nih.govthermofisher.com |
| Fluorescein derivative 1 | Alkaline aqueous solution (pH 12.8) | 4.06 ± 0.01 mdpi.com | Low mdpi.com |
| Fluorescein derivative 2 | Alkaline aqueous solution (pH 12.8) | 4.08 ± 0.02 mdpi.com | Low mdpi.com |
| Alexa Fluor 488 | Aqueous solution | 4.1 thermofisher.com | 0.92 thermofisher.com |
| This table provides reference data for fluorescein and its derivatives, which can be used as a baseline for understanding the properties of this compound conjugates. |
Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements (e.g., TCSPC)
Fluorescence Anisotropy and Rotational Dynamics of this compound Labeled Macromolecules
Fluorescence anisotropy is a powerful technique that provides insights into the size, shape, and conformational changes of macromolecules in solution. The principle lies in the photoselective excitation of fluorophores, such as this compound, with polarized light. When a population of randomly oriented fluorophores is excited by vertically polarized light, only those molecules with their absorption dipoles aligned with the electric vector of the light are preferentially excited.
The subsequent emission of fluorescence is also polarized. However, during the time between absorption and emission (the fluorescence lifetime), the labeled macromolecule undergoes rotational diffusion. This rotational motion leads to a depolarization of the emitted light. The extent of this depolarization is quantified by measuring the fluorescence anisotropy (r), which is defined by the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where:
I∥ is the fluorescence intensity measured parallel to the polarization of the excitation light.
I⊥ is the fluorescence intensity measured perpendicular to the polarization of the excitation light.
G is an instrumental correction factor.
The measured anisotropy is related to the rotational correlation time (τc) of the macromolecule, which is the average time it takes for the molecule to rotate through a significant angle. For a spherical molecule, the relationship is described by the Perrin equation:
r0 / r = 1 + (τf / τc)
Where:
r0 is the fundamental anisotropy in the absence of rotational motion.
τf is the fluorescence lifetime of the fluorophore.
The rotational correlation time is directly proportional to the hydrodynamic volume of the macromolecule, which in turn is related to its molecular weight and shape. Therefore, by measuring the fluorescence anisotropy of a this compound-labeled macromolecule, one can probe changes in its size and conformation. csic.es For instance, an increase in molecular size due to aggregation or binding to another molecule will slow down rotational diffusion, leading to a higher anisotropy value. Conversely, a decrease in size, such as during protein unfolding, will result in faster rotation and a lower anisotropy value. biorxiv.org
Protein Folding: During protein folding, the polypeptide chain transitions from a disordered, unfolded state to a compact, folded structure. This process is accompanied by a significant change in the hydrodynamic volume of the protein. An unfolded protein, being larger and more flexible, will have a shorter rotational correlation time and thus a lower fluorescence anisotropy. As the protein folds into its native conformation, its size decreases, leading to slower rotational diffusion and a corresponding increase in fluorescence anisotropy. This allows for the real-time monitoring of folding kinetics and the characterization of folding intermediates. biorxiv.org
A practical example is the use of a this compound-labeled chemokine to study its interaction with a chemokine binding protein. The binding event can be monitored by titrating the binding protein into a solution of the labeled chemokine and measuring the resulting increase in fluorescence anisotropy. nih.gov
| Application | Principle | Observable Change in Anisotropy |
| Protein Folding | Change in hydrodynamic volume from unfolded to folded state. | Increase |
| Ligand Binding | Conformational change upon binding or increase in total molecular weight. | Increase |
| Protein Aggregation | Increase in molecular size due to complex formation. | Increase |
| Enzyme Catalysis | Conformational changes during the catalytic cycle. | Varies depending on the specific mechanism |
Principles of Fluorescence Anisotropy for Molecular Size and Conformation Probing
Photobleaching Kinetics and Enhanced Photostability Strategies for this compound in Imaging
Photobleaching, the irreversible photodegradation of a fluorophore, is a significant limitation in fluorescence microscopy and imaging applications. The photobleaching of fluorescein derivatives, including this compound, is a complex process involving multiple photochemical pathways.
The primary mechanism of photobleaching often involves the excited triplet state of the fluorophore. Upon excitation, the fluorescein molecule is promoted to an excited singlet state (S1). While most molecules return to the ground state (S0) via fluorescence, a fraction can undergo intersystem crossing to a longer-lived triplet state (T1). austinpublishinggroup.com From the triplet state, the fluorophore can react with molecular oxygen to produce reactive oxygen species (ROS), which can then attack and destroy the fluorophore itself or other nearby molecules. nih.gov
The kinetics of photobleaching are often not a simple single-exponential decay. austinpublishinggroup.comnih.gov This is particularly true for bound fluorescein molecules in microscopy. nih.gov The photobleaching process can be influenced by factors such as the concentration of the fluorophore, the local environment, and the presence of oxygen. austinpublishinggroup.com
A general kinetic model for photobleaching can be described by a set of differential equations that account for the populations of the ground state, excited singlet state, and triplet state, as well as the reactions leading to photodegradation. In many cases, the photobleaching kinetics of fluorescein can be described by a bi-exponential decay, especially at temperatures below the glass transition temperature of the surrounding matrix. austinpublishinggroup.com This suggests the presence of at least two distinct populations of fluorophores with different photobleaching rates. austinpublishinggroup.com One population may be more susceptible to oxygen-mediated degradation, while the other may undergo degradation through oxygen-independent pathways, such as triplet-triplet or triplet-ground state interactions, which become more prevalent at high fluorophore concentrations. austinpublishinggroup.comnih.gov
| Photobleaching Pathway | Description | Kinetic Profile |
| Oxygen-Dependent | Reaction of the triplet-state fluorophore with molecular oxygen to form reactive oxygen species (ROS), which then degrade the fluorophore. | Often contributes to a single-exponential decay component. nih.gov |
| Oxygen-Independent | Proximity-induced reactions between triplet-state and ground-state or other triplet-state fluorophores, leading to degradation. | Can lead to non-single-exponential decay, particularly at high concentrations. nih.gov |
To mitigate the effects of photobleaching and enhance the photostability of this compound in imaging experiments, various strategies have been developed. These primarily focus on reducing the population of the reactive triplet state and scavenging reactive oxygen species.
Photoprotective Buffers: The composition of the imaging buffer can have a significant impact on fluorophore photostability. The inclusion of specific chemical agents can help to reduce photobleaching. These agents can act as triplet state quenchers or as scavengers of reactive oxygen species.
Antioxidant Inclusion: A common and effective strategy is the addition of antioxidants to the imaging medium. These molecules can reduce photobleaching by de-exciting the triplet state of the fluorophore or by scavenging reactive oxygen species. Some commonly used antioxidants include:
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can quench triplet states and scavenge various ROS.
Trolox: A water-soluble analog of Vitamin E that is a potent ROS scavenger.
n-Propyl gallate: An antioxidant commonly used in fluorescence microscopy to reduce photobleaching.
Glucose oxidase and catalase system: An enzymatic system that removes dissolved oxygen from the medium. Glucose oxidase consumes glucose and oxygen, producing gluconic acid and hydrogen peroxide. Catalase then breaks down the hydrogen peroxide into water and oxygen. This system effectively reduces the oxygen available to react with the triplet-state fluorophore.
The choice of photoprotective agent and its concentration should be optimized for the specific application, as some agents can have their own fluorescence or may affect the biological sample.
| Photoprotective Strategy | Mechanism of Action | Examples |
| Triplet State Quenching | De-excites the fluorophore from the triplet state back to the ground state before it can react. | Ascorbic acid |
| Reactive Oxygen Species (ROS) Scavenging | Neutralizes harmful ROS produced during the photobleaching process. | Trolox, n-Propyl gallate |
| Oxygen Depletion | Removes molecular oxygen from the imaging medium, preventing oxygen-dependent photobleaching pathways. | Glucose oxidase/catalase system |
Kinetic Modeling of Photodegradation Pathways
Environmental Sensitivity of this compound Fluorescence for Sensing Applications
The fluorescence properties of fluorescein and its derivatives, including this compound, are highly sensitive to the local environment. This sensitivity can be exploited for various sensing applications. nih.gov
The fluorescence intensity and lifetime of fluorescein are particularly sensitive to pH. The different ionization states of the fluorescein molecule (cationic, neutral, monoanionic, and dianionic) exhibit distinct absorption and emission characteristics. The pKa of the fluorescein fluorophore is in the physiological range, making it a useful indicator for intracellular pH measurements.
Furthermore, the fluorescence of this compound can be influenced by the polarity of its microenvironment. Changes in the solvent polarity can affect the energy levels of the excited state, leading to shifts in the emission spectrum and changes in the fluorescence quantum yield. This property can be utilized to probe the hydrophobicity of binding sites on proteins or to monitor changes in the local environment of a labeled macromolecule. mdpi.com
Nonspecific interactions with proteins and other biomolecules can also affect the fluorescence of this compound. nih.gov While this can sometimes be a source of artifacts in quantitative fluorescence measurements, it can also be harnessed for sensing applications where the binding event itself modulates the fluorescence signal.
The environmental sensitivity of this compound has been utilized in the development of chemosensors and for applications in fluorescent microscopy to study transport processes and host-guest complexation. cyclolab.hualfachemic.com For example, this compound-labeled cyclodextrins have been used as chemosensors. cyclolab.hu
| Environmental Factor | Effect on this compound Fluorescence | Sensing Application |
| pH | Changes in fluorescence intensity and lifetime due to different ionization states. | Intracellular pH measurement. |
| Polarity | Shifts in emission spectrum and changes in quantum yield. | Probing hydrophobicity of protein binding sites. |
| Binding to Macromolecules | Changes in fluorescence intensity, lifetime, and anisotropy. | Monitoring protein-ligand interactions, biosensing. |
Ratiometric Probing of Intracellular pH and Ion Concentrations
The fluorescence of fluorescein and its derivatives is highly sensitive to the surrounding pH. mdpi.comnih.gov This property arises from the pH-dependent equilibrium between different ionic forms of the fluorescein molecule, primarily the dianion, monoanion, neutral species, and cation. thermofisher.com In aqueous solutions with a pH above 9, the fluorescein molecule exists predominantly as a highly fluorescent dianion. thermofisher.com As the pH decreases, the phenolic group becomes protonated (pKa ≈ 6.4), forming the less fluorescent monoanion. encyclopedia.pubthermofisher.com This is followed by the protonation of the carboxylic acid group at a lower pH, leading to a non-fluorescent neutral form. thermofisher.com
While the fluorescence emission wavelength of fluorescein derivatives remains relatively constant, the intensity of the emission upon excitation near the dianion's absorption maximum (around 490 nm) is dramatically reduced in acidic conditions. thermofisher.com This intensity change can be used to measure pH. However, for more accurate and reliable intracellular measurements that are independent of probe concentration, photobleaching, and instrument sensitivity, ratiometric methods are preferred. researchgate.net
Ratiometric pH sensing with this compound conjugates can be achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. This is often accomplished by exciting the probe at two different wavelengths. For instance, fluorescein isothiocyanate (FITC) conjugates exhibit a pH-dependent excitation spectrum with an isosbestic point around 460 nm, where the absorption is independent of pH. wikipedia.orgresearchgate.net By taking the ratio of the fluorescence intensity when excited at a pH-sensitive wavelength (e.g., 488 nm) to the intensity when excited at the isosbestic point, a quantitative measure of pH can be obtained.
A study on a fluorescein isothiocyanate-poly(ethylene glycol)-lipid (FITC-PEG-lipid) conjugate demonstrated this principle effectively for measuring cell surface pH. researchgate.net The ratio of fluorescence emission (detected at 500-550 nm) upon excitation at 488 nm versus 458 nm showed a clear sigmoidal dependence on pH, with a dynamic range suitable for biological measurements. researchgate.net
| pH | Fluorescence Ratio (Excitation at 488 nm / 458 nm) |
| 2.0 | ~0.5 |
| 4.0 | ~1.0 |
| 6.0 | ~2.5 |
| 8.0 | ~4.0 |
| 10.0 | ~4.2 |
| This table presents data adapted from a study on a FITC-PEG-lipid conjugate, showing the ratiometric response to pH changes. The fluorescence ratio was calculated from the integrated fluorescence intensity at 500-550 nm when excited at 458 nm and 488 nm. researchgate.net |
Advanced ratiometric probes have been developed by combining this compound moieties with other fluorophores. For example, a dual-emission sensor was created by incorporating FITC and a Rhodamine B derivative into a thermoresponsive polymer. scispace.com In this system, the FITC emission decreases with lower pH, while the Rhodamine B emission increases, leading to a dramatic change in the emission intensity ratio and enhanced sensitivity. scispace.com Another approach involves using semiconductor polymer dots (Pdots) where FITC acts as the pH-sensitive emitter and a pH-insensitive polymer provides a stable reference signal for ratiometric measurements. mdpi.com
Beyond pH, this compound conjugates have been instrumental in the development of biosensors for specific ions. A notable example is a sensor for zinc (Zn²⁺), which utilizes a fluorescein-derivatized arylsulfonamide that binds to carbonic anhydrase only when the enzyme is complexed with zinc. The binding event leads to a change in the fluorescence anisotropy of the probe, allowing for the detection of nanomolar concentrations of zinc. researchgate.net
Viscosity and Microenvironment Polarity Sensing via Fluorescence Properties
The fluorescence properties of this compound conjugates, such as quantum yield and fluorescence lifetime, are also influenced by the viscosity and polarity of their immediate microenvironment. This sensitivity allows them to serve as probes for studying cellular components and biomolecular interactions.
Viscosity Sensing:
Fluorescent molecules known as "molecular rotors" exhibit fluorescence properties that are dependent on the viscosity of their environment. The principle lies in the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. In low-viscosity environments, the molecule can rotate freely, leading to efficient non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is hindered, which reduces the rate of non-radiative decay and results in an increase in fluorescence quantum yield and lifetime. While the fluorescein core is not a classic molecular rotor, its fluorescence can be modulated by the viscosity of the surrounding medium. Conjugation to larger molecules or incorporation into polymers can further enhance this sensitivity. For example, studies on this compound-labeled cyclodextrin polymers have noted changes in viscosity. researchgate.net
Microenvironment Polarity Sensing:
This compound conjugates exhibit solvatochromism, where their absorption and emission spectra, as well as fluorescence quantum yield, change with the polarity of the solvent. This is due to the stabilization of the ground and excited states of the fluorophore to different extents by the solvent molecules. mdpi.com
A study on fluorescein-amino acid compounds, which share structural similarities with this compound conjugates, investigated their photophysical properties in various organic solvents. The fluorescence quantum yield was found to be highly sensitive to the solvent's dielectric constant and its ability to form hydrogen bonds. mdpi.com Generally, in aprotic solvents, the quantum yield is low. mdpi.com This sensitivity to the local environment makes these probes useful for reporting on the polarity of protein binding sites or lipid membranes.
| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Dichloromethane | 8.93 | 0.03 | 1.8 |
| Acetonitrile | 37.5 | 0.02 | 1.6 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.02 | 1.6 |
| Methanol (B129727) | 32.7 | 0.22 | 2.9 |
| Ethanol | 24.6 | 0.26 | 3.2 |
| This table presents photophysical data for a fluorescein-amino acid compound in various solvents, illustrating the effect of solvent polarity on fluorescence quantum yield and lifetime. mdpi.com Similar trends are expected for this compound conjugates. |
The quenching of fluorescence is another mechanism through which these probes can report on their microenvironment. For instance, the fluorescence of a FITC-β-cyclodextrin polymer was found to be quenched by chloroform, indicating a specific interaction and the probe's sensitivity to the presence of certain molecules in its vicinity. researchgate.net
Bio Conjugation Chemistry and Advanced Linker Strategies Utilizing Fluoresceinylthioureido
Covalent Attachment Mechanisms for Fluoresceinylthioureido to Biomolecules
Covalent labeling involves the formation of a stable, strong chemical bond between the fluorophore and the target biomolecule. bioclone.net This ensures that the fluorescent tag remains attached throughout experimental procedures. bioclone.netfiveable.me Various reactive groups can be introduced to the fluorescein (B123965) core structure to target specific functional groups on proteins, nucleic acids, and other molecules. bioclone.netcaymanchem.com
The most direct route to forming a this compound conjugate is through the reaction of Fluorescein Isothiocyanate (FITC) with primary amines. tdblabs.seaatbio.com The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly the primary amino groups found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. aatbio.comwikipedia.org The reaction involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate, resulting in the formation of a stable thiourea (B124793) linkage (-NH-C(S)-NH-). tdblabs.seaatbio.com This method has been a cornerstone of bioconjugation since the 1940s and is widely used for labeling antibodies, proteins, and other amine-containing molecules. fiveable.metdblabs.seaatbio.com FITC itself is typically a mixture of two isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC). aatbio.comwikipedia.org
Another prevalent method for labeling primary amines uses N-hydroxysuccinimide (NHS) esters of fluorescein (e.g., Fluorescein NHS Ester). bioclone.netglenresearch.com NHS esters react efficiently with primary amines under mild alkaline conditions (pH 7-9) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comnih.gov While this does not form a thiourea bond, NHS-ester chemistry is often preferred due to its higher specificity for primary amines compared to isothiocyanates, which can sometimes react with other nucleophiles like sulfhydryl groups. bioclone.net The resulting amide bond is also considered more stable than the thiourea linkage formed by FITC. bioclone.net
| Feature | Fluorescein Isothiocyanate (FITC) | Fluorescein NHS Ester |
|---|---|---|
| Target Functional Group | Primary amines (-NH₂) aatbio.com | Primary amines (-NH₂) thermofisher.comnih.gov |
| Resulting Linkage | Thiourea tdblabs.seaatbio.com | Amide thermofisher.com |
| Reaction pH | Alkaline (typically pH 9.0-9.5) | Neutral to Alkaline (pH 7-9) thermofisher.com |
| Specificity | Reacts with primary amines; can show some reactivity with other nucleophiles (e.g., sulfhydryls). wikipedia.orgmedchemexpress.com | Higher specificity for primary amines. bioclone.net |
| Bond Stability | Stable. tdblabs.se | Generally considered more stable than thiourea bonds. bioclone.net |
For more site-specific labeling, or when primary amines need to be preserved for a protein's function, thiol-reactive chemistries are employed. bioclone.net These strategies target the sulfhydryl group (-SH) of cysteine residues. Common thiol-reactive derivatives of fluorescein include Fluorescein-5-maleimide, 5-iodoacetamidofluorescein (IAF), and 5-(bromomethyl)fluorescein. thermofisher.comresearchgate.net
Maleimides: Fluorescein maleimide (B117702) reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This is one of the most widely used thiol-reactive chemistries. thermofisher.combiotium.com
Haloacetamides: Iodoacetamides and bromoacetamides also react with thiols to form stable thioether linkages. thermofisher.com 5-(bromomethyl)fluorescein, for instance, reacts more slowly than maleimides or iodoacetamides but forms a stronger thioether bond. thermofisher.comresearchgate.net
These methods are particularly valuable for studying protein structure and diffusion, as they allow for the precise placement of a fluorescent label on a specific cysteine residue. thermofisher.com
| Reagent | Reactive Group | Target | Resulting Bond | Key Features |
|---|---|---|---|---|
| Fluorescein-5-maleimide | Maleimide | Thiols (-SH) | Thioether | Most widely used green fluorescent thiol-reactive dye; highly specific reaction. biotium.com |
| 5-Iodoacetamidofluorescein (IAF) | Iodoacetamide | Thiols (-SH) | Thioether | Extensively used for modifying proteins and nucleic acids. thermofisher.comresearchgate.net |
| 5-(Bromomethyl)fluorescein | Bromomethyl | Thiols (-SH) | Thioether | Reacts slower but forms a stronger, more stable thioether bond. thermofisher.comresearchgate.net |
Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. rsc.orgacs.org The most prominent of these is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.gov
For labeling, a biomolecule is first metabolically or genetically engineered to contain an azide or an alkyne group. A fluorescein derivative bearing the complementary functional group (e.g., an azidofluorescein (B1206550) or an alkyne-modified fluorescein) is then added. nih.govresearchgate.net The reaction proceeds with high efficiency and specificity, even in complex biological mixtures. nih.gov A key advantage is the development of "fluorogenic" probes, where the fluorescein derivative is non-fluorescent until the click reaction occurs, leading to a significant increase in fluorescence and enabling imaging without needing to wash away the unreacted probe. acs.orgnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes and does not require a toxic copper catalyst, has further expanded the utility of this approach for live-cell imaging. nobelprize.org
Enzymatic methods offer unparalleled specificity for protein labeling. Two key enzymes used for this purpose are transglutaminase and sortase.
Transglutaminase (TGase): TGase catalyzes an acyl-transfer reaction, forming a stable isopeptide bond between the γ-carboxamide group of a protein's glutamine residue and a primary amine. zedira.commdpi.com By using a fluorescein derivative that contains a primary amine (such as fluorescein cadaverine), TGase can specifically attach the fluorophore to accessible glutamine residues on a target protein. zedira.commdpi.com Alternatively, if the protein has an accessible lysine, a glutamine-containing fluorescent peptide can be used. amerigoscientific.com This method has been shown to be highly specific, even allowing for N- or C-terminal labeling, and importantly, can often be performed while completely preserving the protein's native activity. nih.govoup.com
Sortase A (SrtA): The bacterial enzyme Sortase A recognizes a specific C-terminal peptide motif (LPXTG, where X is any amino acid) on a target protein. bpsbioscience.comnih.gov SrtA cleaves the bond between threonine (T) and glycine (B1666218) (G) and subsequently ligates the protein to a probe molecule that has an N-terminal oligoglycine (Gly)n sequence. bpsbioscience.comspringernature.com By synthesizing a fluorescein-labeled (Gly)n peptide, researchers can achieve highly efficient and site-specific labeling of proteins engineered to contain the LPXTG tag. nih.govresearchgate.net This technique is versatile and works with a broad range of fluorophores under mild conditions. bpsbioscience.comnih.gov
| Enzyme | Mechanism | Protein Requirement | Probe Requirement | Key Advantage |
|---|---|---|---|---|
| Transglutaminase (TGase) | Forms isopeptide bond between Gln and a primary amine. zedira.commdpi.com | Accessible glutamine (or lysine) residue. amerigoscientific.com | Primary amine (or Gln-peptide). mdpi.com | Site-specific labeling that can preserve native protein activity. nih.govoup.com |
| Sortase A (SrtA) | Recognizes C-terminal LPXTG motif and ligates to an N-terminal (Gly)n probe. bpsbioscience.comspringernature.com | Engineered C-terminal LPXTG tag. nih.gov | N-terminal (Gly)n sequence. broadpharm.com | Highly predictable and specific N- or C-terminal labeling. bpsbioscience.comspringernature.com |
Bioorthogonal Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
Non-Covalent Interactions and Supramolecular Assembly with this compound
While covalent bonds provide permanent labeling, strong and specific non-covalent interactions are also exploited for linking fluorescein to biomolecules. These methods are often used in detection systems, immunoassays, and affinity chromatography.
The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ M). bioacts.compnas.orgrsc.org This exceptionally high affinity and specificity form the basis of a powerful and versatile labeling system. pnas.org
In this system, a biomolecule of interest (e.g., an antibody or a nucleic acid probe) is first conjugated with biotin. Separately, fluorescein is conjugated to streptavidin. tdblabs.sebioacts.com The biotinylated biomolecule can then be detected by adding the fluorescein-streptavidin conjugate, which binds tightly to the biotin tag, thereby labeling the target with a bright fluorescent signal. revvity.com
Alternatively, a fluorescein-biotin conjugate, such as Biotin-4-fluorescein, can be synthesized. biotium.com This molecule can be used to detect and quantify biotin-binding proteins like avidin and streptavidin. biotium.com Interestingly, the fluorescence of some biotin-fluorescein conjugates is quenched upon binding to streptavidin. rsc.org This phenomenon is utilized in quantitative assays to determine the number of available biotin-binding sites on streptavidin molecules. rsc.org Engineered streptavidin mutants have also been developed that exhibit altered, yet still tight, binding affinities for biotin-fluorescein, creating reversible systems for affinity purification and analysis. pnas.org
| Compound | Binding Partner | Interaction Type | Affinity (Kd) | Common Application |
|---|---|---|---|---|
| Biotin-4-fluorescein | Streptavidin / Avidin | Non-covalent affinity binding biotium.com | ~10⁻¹⁴ M bioacts.compnas.org | Detection and quantification of streptavidin/avidin; fluorescence is often quenched upon binding. rsc.orgbiotium.com |
| Streptavidin-Fluorescein | Biotinylated biomolecules | Non-covalent affinity binding revvity.com | ~10⁻¹⁴ M bioacts.compnas.org | Signal amplification and detection in immunoassays (e.g., IHC, flow cytometry). revvity.com |
Electrostatic Interactions for Surface Adsorption
The adsorption of fluorescein-based molecules, including those with a this compound group, onto various surfaces is significantly governed by electrostatic interactions. These forces are critical in applications such as biosensors, nanoparticle-based assays, and cell surface imaging. The net charge of the fluorescein molecule is pH-dependent, which in turn dictates its interaction with charged surfaces.
Studies have shown that electrostatic interactions are a key factor in the adsorption and release of fluorescein from nanoparticles. For instance, the loading and release of fluorescein from metal-organic framework (MOF) nanoparticles are influenced by the pH of the medium, suggesting that electrostatic forces contribute to the confinement of the dye within the MOF pores. mdpi.com At a pH of 5, fluorescein exists primarily in its mono-anionic form, while at a pH of 7, it is approximately 50% di-anionic; this change in charge state directly affects its adsorption efficiency onto surfaces like UiO-66 MOF powder. researchgate.net
Similarly, investigations using total internal reflection fluorescence correlation spectroscopy (TIR-FCS) have analyzed the interfacial dynamics of fluorescein near negatively charged glass surfaces. nih.gov These studies confirm that electrostatic forces play a major role in the interaction between the anionic fluorescein dye and the dielectric surface. nih.gov The interaction of fluorescein with gold nanoparticles also demonstrates the role of surface properties; electrostatic interactions are observed between the anionic form of the fluorescein dye and positive charges located on the tips of star-shaped gold nanoparticles. ingentaconnect.com However, chitosan, a polycationic biopolymer, does not adsorb fluorescein in significant amounts, which is attributed to the promotion of dye aggregation, making the fluorescein molecules unavailable for adsorption. researchgate.net
Table 1: Influence of Surface and pH on Fluorescein Interactions
| Surface Material | Interacting Moiety | Primary Interaction Force | Key Findings | Reference(s) |
| Metal-Organic Frameworks (MIL-100(Fe)) | Anionic Fluorescein | Electrostatic | Release of fluorescein is pH-dependent, with ~40% released at pH 7.4 and only 3% at pH 5.1. mdpi.com | mdpi.com |
| Glass (Fused-Silica) | Anionic/Dianionic Fluorescein | Electrostatic | Interfacial dynamics and adsorption are strongly influenced by ionic strength and pH. nih.gov | nih.gov |
| Gold Nanostars (GNS) | Anionic Fluorescein | Electrostatic | Interaction occurs between the anionic dye and positive charges on the nanoparticle tips. ingentaconnect.com | ingentaconnect.com |
| Chitosan | Anionic Fluorescein | Repulsion/Aggregation | Chitosan does not adsorb fluorescein effectively, possibly by promoting dye aggregation. researchgate.net | researchgate.net |
Site-Specific Labeling Approaches for Precision Conjugation of this compound
To overcome the limitations of random labeling, which can lead to heterogeneous products and potential loss of biological activity, site-specific labeling methods have been developed. These techniques allow for the precise placement of a this compound moiety at a predetermined location on a biomolecule, ensuring homogeneity and preserving function.
A powerful strategy for achieving site-specific protein labeling is the genetic incorporation of unnatural amino acids (UAAs). nih.gov This method expands the genetic code to include a UAA with a bioorthogonal functional group—a chemical handle that is inert within the biological system but can react specifically with a complementary group on a probe molecule. acs.orgpnas.org
The process involves an engineered orthogonal aminoacyl-tRNA synthetase (AARS) and tRNA pair that uniquely recognizes the UAA and incorporates it at a specific codon (e.g., the amber stop codon, TAG) within the gene of interest. nih.govpnas.org This places the UAA with its unique reactive handle at a precise location in the protein sequence. acs.org A fluorescein derivative, modified to contain a complementary bioorthogonal reactant (e.g., a tetrazine or an azide), can then be attached specifically to the UAA's handle. For example, studies have demonstrated the efficient labeling of proteins containing specific UAAs with tetrazine-fluorophore conjugates in live mammalian cells. cam.ac.uk This approach offers high precision and is less likely to perturb protein function compared to larger fluorescent protein tags. acs.orgfrontiersin.org
Table 2: Comparison of Protein Labeling Strategies
| Labeling Method | Specificity | Potential for Perturbation | Versatility of Probes | Key Requirement | Reference(s) |
| Traditional (e.g., Lysine) | Low (multiple sites) | High (random modification) | High | Accessible amine groups | windows.net |
| Fluorescent Proteins (e.g., GFP) | High (genetic fusion) | High (large tag size) | Low (limited to FP properties) | Genetic fusion to N/C terminus | acs.org |
| UAA Incorporation | High (codon-specific) | Low (minimal modification) | High (bioorthogonal chemistry) | Orthogonal AARS/tRNA pair | nih.govacs.orgspringernature.com |
A more established and widely used method for site-specific labeling is directed mutagenesis to introduce a uniquely reactive natural amino acid at a desired position. nih.gov Cysteine is the most common choice for this approach due to the unique reactivity of its thiol group and its relatively low natural abundance in proteins. researchgate.netresearchgate.net
Through site-directed mutagenesis, a surface-exposed amino acid can be replaced with a cysteine. nih.gov If the protein already contains cysteines, they may first be mutated to a chemically similar residue like serine to create a "cysteine-free" version before the desired cysteine is introduced. nih.govresearchgate.net The unique thiol group of the engineered cysteine can then be specifically targeted by a thiol-reactive fluorescein derivative, such as a fluorescein-maleimide. researchgate.netsnmjournals.org This reaction forms a stable thioether bond, covalently linking the fluorophore to the protein at a precise location. This method is highly efficient, with reported coupling efficiencies in the range of 70-90%. researchgate.net While less common, mutagenesis can also be used to introduce a lysine residue to provide a primary amine for reaction with a fluorescein isothiocyanate to form the this compound linkage.
Genetic Encoding of Unnatural Amino Acids for Directed Labeling
Impact of Linker Design on Conjugate Functionality and Biological Activity
Steric hindrance can significantly impact the functionality of a bioconjugate. hemoce.ce.gov.br If the this compound group is attached too close to a biologically active site, it may obstruct interactions and impair function. Conversely, the accessibility of the fluorophore itself can be hindered, leading to reduced fluorescence or quenching. thermofisher.com
High labeling densities of fluorescein on a protein can lead to reduced fluorescence intensity due to quenching between proximal dye molecules, a phenomenon exacerbated by steric crowding. windows.net The design of the linker can mitigate these issues. For example, incorporating a spacer arm, such as polyethylene (B3416737) glycol (PEG), can increase the distance between the fluorophore and the biomolecule, reducing steric hindrance and potentially preventing fluorescence quenching. broadpharm.com The placement of the linker and its associated payload can also influence binding efficacy. americanpharmaceuticalreview.com Therefore, linker architecture is a key parameter that can be manipulated to ensure the this compound moiety is accessible and does not interfere with the conjugate's biological activity. frontiersin.org
Table 3: Examples of Hydrophilic Linker Components
| Linker Component | Chemical Nature | Primary Function | Effect on Conjugate | Reference(s) |
| Polyethylene Glycol (PEG) | Hydrophilic Polymer | Increases solubility, reduces aggregation | Improves physical stability and in vivo performance. nih.govresearchgate.net | nih.govresearchgate.net |
| Polysarcosine | Polypeptide | Shields hydrophobic payload | Increases maximum drug loading (DAR) while maintaining solubility. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |
| Sulfonate Groups | Charged Moiety | Increases hydrophilicity | Modulates solubility and hydrophilic interactions. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |
| Pendant PEG Chains | Branched Architecture | Provides "hydrophilicity reservoir" | Supports higher payload ratios with favorable pharmacokinetics. americanpharmaceuticalreview.comnih.gov | americanpharmaceuticalreview.comnih.gov |
Mentioned Chemical Compounds
Influence on Bioactivity of Labeled Substrates (e.g., enzymes, receptors)
The covalent attachment of a this compound group to a biomolecule is a significant modification that can influence its biological activity. The introduction of this fluorescent tag can alter the substrate's structure and function, with outcomes ranging from negligible impact to complete loss of activity. science.gov The extent of this influence depends on factors such as the site of conjugation, the number of dye molecules attached (degree of labeling), and the inherent sensitivity of the biomolecule to modification. tdblabs.sethermofisher.com
For enzymes, labeling at or near the active site often leads to reduced catalytic activity due to steric hindrance or conformational changes. tdblabs.se Conversely, if the this compound moiety is attached to a site distant from the functional center, the enzyme's activity may be largely preserved. science.gov Research on human plasma fibronectin demonstrated that a high degree of labeling (over 10 FITC molecules per protein) resulted in protein aggregation and altered cell growth, whereas a lower ratio of three FITC molecules per protein (Fn-FITC3) created a reliable fluorescent probe that retained its biological function and was correctly integrated into the extracellular matrix. science.gov
In the case of receptors, the primary concern is the potential alteration of ligand-binding affinity. thermofisher.com Labeling within or near the ligand-binding pocket can significantly impair the receptor's function. However, site-specific labeling at domains not critical for binding, such as the N-terminus of some receptors, can yield fluorescently tagged receptors that retain high affinity for their ligands. thermofisher.com For instance, a study on insulin (B600854) showed that a mono-labeled FITC-insulin conjugate, with the dye attached at the B1 position, exhibited a biological activity comparable to that of native insulin in promoting cell surface GLUT4 translocation. researchgate.net This highlights the importance of controlled labeling to maintain the biological integrity of the labeled molecule. researchgate.net An ideal bioconjugate should possess high fluorescence while maintaining key functional properties like solubility, specific binding, and the ability to activate or inhibit target enzymes. tdblabs.se
Methodologies for Evaluating Labeling Efficiency and Specificity of this compound Conjugates
To ensure that a this compound conjugate is a reliable tool for biological investigation, it is essential to characterize it thoroughly. This involves quantifying the efficiency of the labeling reaction and confirming that the biological activity of the substrate remains intact. thermofisher.combioacts.com
A widely used method to determine the average number of dye molecules conjugated to a protein is by calculating the degree of labeling (DOL), also known as the fluorescein/protein (F/P) molar ratio. aatbio.comsigmaaldrich.com This is commonly achieved using UV-Visible spectrophotometry. gbiosciences.com The method involves measuring the absorbance of the purified conjugate solution at two wavelengths: ~280 nm for the protein and ~494 nm for the fluorescein dye. vlabs.ac.inassaygenie.com
Because the fluorescein dye also absorbs light at 280 nm, a correction factor (CF) is required to accurately determine the protein concentration. thermofisher.comgbiosciences.com The DOL is then calculated as the molar ratio of the dye to the protein. aatbio.com For antibodies, a DOL between 2 and 10 is often considered ideal, though excessive labeling can lead to fluorescence quenching and reduced protein solubility or activity. thermofisher.comaatbio.com
Table 1: Spectrophotometric Quantification of Degree of Labeling (DOL)
| Parameter | Measurement | Value/Formula | Purpose |
|---|---|---|---|
| Dye Concentration | Absorbance at λmax | A_max (~494 nm for FITC) | To measure the concentration of the fluorescein dye. |
| Molar Extinction Coefficient of Dye (ε_dye) | ~68,000 - 75,000 M⁻¹cm⁻¹ for FITC thermofisher.comsigmaaldrich.com | A constant for calculating dye molarity. | |
| Protein Concentration | Absorbance at 280 nm | A_280 | To measure the total absorbance at the protein's peak. |
| Molar Extinction Coefficient of Protein (ε_protein) | Varies by protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) aatbio.com | A constant for calculating protein molarity. | |
| Correction Factor (CF) | Dye Absorbance Ratio | A_280 of dye / A_max of dye (~0.30 for FITC) thermofisher.com | To subtract the dye's contribution to absorbance at 280 nm. |
| DOL Calculation | Molar Ratio | DOL = [Dye Molarity] / [Protein Molarity] = (A_max / ε_dye) / [(A_280 - (A_max × CF)) / ε_protein] aatbio.com | To determine the average number of dye molecules per protein. |
This interactive table outlines the parameters for calculating the Degree of Labeling.
Mass spectrometry (MS) offers a more direct and precise method for characterizing protein conjugates. jchemrev.comfujifilm.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can resolve the masses of the unlabeled protein and the various labeled species (e.g., protein + 1 dye, protein + 2 dyes). jchemrev.comthermofisher.com The resulting spectrum displays a series of peaks, each separated by the mass of a single this compound group, allowing for an accurate determination of the labeling distribution and average DOL. fujifilm.comthermofisher.com Furthermore, peptide mapping, which involves enzymatic digestion of the conjugate followed by LC-MS analysis, can identify the specific amino acid residues where the dye has been attached. creative-proteomics.com
After confirming successful labeling, it is crucial to verify that the conjugate has retained its biological function. The specific assays used depend on the nature of the labeled substrate. tdblabs.se
For enzymes, bioactivity is assessed by comparing the catalytic activity of the labeled enzyme to its unlabeled counterpart. nih.gov This typically involves an enzyme kinetics assay where the rate of substrate conversion to product is measured under controlled conditions. acs.org For example, the activity of a labeled kinase could be determined by quantifying its ability to phosphorylate a specific substrate. uni-kassel.de
Table 2: Example Functional Assay - Kinase Activity
| Assay Component | Description | Purpose |
|---|---|---|
| Enzyme | This compound-labeled kinase vs. Unlabeled kinase | To compare the activity of the conjugate against the native enzyme (control). |
| Substrate | A specific peptide or protein recognized by the kinase | To provide the molecule that the enzyme acts upon. |
| Cofactor | ATP (Adenosine triphosphate) | To supply the phosphate (B84403) group for the phosphorylation reaction. |
| Reaction Buffer | Provides optimal pH, salts, and temperature | To ensure the reaction proceeds under consistent and ideal conditions. |
| Detection Method | Phospho-specific antibody, radioactivity (³²P-ATP), or fluorescence polarization | To quantify the amount of phosphorylated product formed over time. |
This interactive table provides an example of a functional assay to test the bioactivity of a labeled kinase.
For receptors, functional assays focus on evaluating their binding characteristics. thermofisher.com Competitive binding assays are commonly used, where the labeled receptor is incubated with a known ligand (often radiolabeled or fluorescently tagged) and increasing concentrations of an unlabeled competitor. acs.org By measuring the displacement of the known ligand, one can determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the this compound-labeled receptor and compare it to the unlabeled version to detect any significant changes. mdpi.com For example, FITC-labeled RGD peptides have been used to specifically stain and visualize integrin receptors on tumor cells, demonstrating that the labeled peptide retained its ability to bind its target. acs.org Such functional validation is essential to ensure that the fluorescent probe accurately reflects the behavior of the native biomolecule in its biological context. nih.gov
Advanced Applications of Fluoresceinylthioureido in Biological Research Methodologies Non Clinical
Cellular and Subcellular Imaging Applications of Fluoresceinylthioureido Conjugates
Conjugates of this compound are extensively used for visualizing cellular and subcellular structures and dynamics. The stable thioureido linkage ensures that the fluorescent tag remains attached to the target molecule, providing reliable and specific labeling. cyclolab.hu These conjugates are employed in a range of fluorescence microscopy techniques to study both living and fixed cells.
This compound conjugates are well-suited for both confocal and multi-photon microscopy. Confocal microscopy utilizes a pinhole to reject out-of-focus light, generating high-resolution optical sections of a specimen. youtube.com This technique is instrumental in localizing this compound-labeled molecules within specific cellular compartments in both fixed and living cells. nih.govmdpi.com
Multi-photon microscopy offers several advantages for live-cell imaging, including reduced phototoxicity and deeper tissue penetration. youtube.commicroscopyu.com It employs the simultaneous absorption of two or more low-energy photons to excite the fluorophore, confining excitation to the focal plane. evidentscientific.comhamamatsu.com This localized excitation minimizes damage to the specimen, making it ideal for long-term imaging of dynamic cellular processes. microscopyu.comevidentscientific.com Studies have demonstrated the use of this compound-labeled compounds, such as cyclodextrins, for imaging in living cells and tissues, highlighting its utility in both confocal and multi-photon imaging modalities. mdpi.comnih.gov For instance, the intracellular trafficking of this compound-labeled cyclodextrins has been successfully visualized in living human umbilical vein endothelial cells (HUVECs) using these advanced microscopy techniques. mdpi.com
A direct comparison of confocal and multi-photon microscopy for imaging unfixed human breast tissue stained with fluorescent dyes revealed that both techniques can produce images comparable to conventional histology. nih.gov While multi-photon microscopy generally offers a better signal-to-background ratio at greater depths, confocal microscopy can be a cost-effective alternative for many applications. nih.gov
| Microscopy Technique | Principle | Advantages for this compound Imaging |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning. youtube.com | High-resolution imaging of labeled structures within cells. nih.govmdpi.com |
| Multi-photon Microscopy | Simultaneous absorption of two or more photons for excitation, localized to the focal plane. evidentscientific.comhamamatsu.com | Reduced phototoxicity, deeper tissue penetration, ideal for live-cell imaging. youtube.commicroscopyu.com |
To overcome the diffraction limit of conventional light microscopy, several super-resolution techniques have been developed. biocompare.com this compound and its parent compound, fluorescein (B123965), are compatible with some of these methods, enabling visualization of cellular structures with unprecedented detail.
Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by using a second laser to deplete fluorescence in the outer region of the excitation focus, effectively narrowing the point-spread function. biocompare.comnih.gov This allows for imaging at resolutions down to approximately 50 nm. nih.gov While specific examples using this compound are not abundant in the provided results, the general applicability of bright, photostable dyes makes it a potential candidate for STED imaging.
Structured Illumination Microscopy (SIM): SIM enhances spatial resolution by illuminating the sample with patterned light. biocompare.com It is known for being relatively gentle on samples and compatible with standard fluorophores, making it suitable for live-cell imaging with a resolution of about 120 nm. biocompare.comuq.edu.au
Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM): These techniques rely on the sequential activation and localization of individual photo-switchable or photo-activatable fluorophores to reconstruct a super-resolution image. biocompare.comabberior.rocks STORM typically uses photoswitchable organic fluorophores, while PALM employs photoactivatable fluorescent proteins. nih.govbruker.com These methods can achieve resolutions of around 20 nm. nih.govbruker.com The suitability of this compound for PALM/STORM would depend on its photoswitching capabilities, which are not explicitly detailed in the search results.
| Super-Resolution Technique | Principle | Achievable Resolution (Lateral) |
| STED | A depletion laser narrows the fluorescence emission spot. biocompare.comnih.gov | ~50 nm nih.gov |
| SIM | Illumination with patterned light to enhance spatial resolution. biocompare.com | ~120 nm uq.edu.au |
| PALM/STORM | Sequential activation and localization of single molecules. biocompare.comabberior.rocks | ~20 nm nih.govbruker.com |
A significant application of this compound conjugates is in the study of intracellular trafficking and the dynamics of organelles. By labeling specific molecules or delivery vectors, researchers can follow their path through the cell, providing insights into uptake mechanisms, transport pathways, and final destination.
For example, this compound-labeled cyclodextrins have been used to investigate their cellular uptake and trafficking. mdpi.complos.org Studies have shown that these conjugates can enter intestinal epithelial Caco-2 cells and human umbilical vein endothelial cells (HUVECs), localizing within endocytic vesicles. mdpi.complos.org The internalization process has been identified as involving clathrin-dependent endocytosis. researchgate.net Such studies are crucial for understanding the mechanisms by which these molecules cross cellular barriers, which has implications for drug delivery research. plos.orgnih.gov The ability to track these fluorescently tagged molecules provides valuable information on their interaction with cellular components and their journey through various endocytic compartments. researchgate.netnih.gov
The bright fluorescence of this compound makes it a valuable label for high-throughput screening (HTS) assays. mdpi.comnih.gov These assays are often performed in microplate formats (e.g., 96-well or 384-well plates) and allow for the rapid testing of large numbers of compounds. uni-kassel.deepo.org
Fluorescence-based microplate assays can be designed to screen for inhibitors of specific enzymes or to quantify molecular binding events. mdpi.comnih.gov The change in fluorescence intensity or polarization upon binding or enzymatic activity can be measured to identify active compounds. researchgate.net For instance, fluorescence polarization immunoassays have been developed for the detection of various analytes, where a this compound-labeled tracer competes with the analyte for binding to an antibody. researchgate.net This approach is amenable to HTS and can be used for applications ranging from drug discovery to environmental monitoring. uni-kassel.deresearchgate.net
Tracking Intracellular Trafficking and Organelle Dynamics
Molecular Interaction and Dynamics Studies Utilizing this compound
Beyond imaging, this compound is a powerful tool for studying the intricate interactions and dynamics of molecules in biological systems. chemistryviews.org
FRET and BRET are techniques that can measure the proximity of two molecules on a nanometer scale, making them ideal for studying protein-protein interactions and conformational changes. nuvucameras.commdpi.com
FRET: This process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. mdpi.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm). berthold.com Fluorescein and its derivatives, including this compound, can serve as either the donor or acceptor in a FRET pair, depending on the spectral properties of the other fluorophore. For FRET to occur, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.
BRET: BRET is a similar process, but the donor is a bioluminescent enzyme (like a luciferase) rather than a fluorophore. nuvucameras.comberthold.com The luciferase catalyzes a reaction that produces light, and if a fluorescent acceptor is in close proximity, the energy can be transferred, causing the acceptor to fluoresce. nuvucameras.commonash.edu BRET offers advantages over FRET, such as the absence of photobleaching of the donor and reduced background autofluorescence, as it does not require an external light source for excitation. mdpi.comberthold.com While this compound itself is not a bioluminescent donor, it can act as the fluorescent acceptor in a BRET system, provided its excitation spectrum overlaps with the emission of the luciferase. uni-kassel.de
These resonance energy transfer techniques, in which this compound can participate as a fluorescent partner, are widely used to screen for modulators of protein-protein interactions and to study the dynamics of signaling pathways in living cells. mdpi.commonash.edu
Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Cross-Correlation Spectroscopy (FCCS) for Diffusion and Binding Analysis
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluorescence intensity fluctuations within a microscopic, open observation volume (typically ~1 femtoliter). wikipedia.orgbiophysics.orgpicoquant.com By monitoring molecules labeled with this compound as they diffuse through this volume, FCS can determine their concentration and diffusion coefficient. wikipedia.orgpicoquant.com The diffusion time is directly related to the size and shape of the molecule; therefore, binding events that result in a larger complex lead to a slower diffusion time, which is quantifiable by FCS. biophysics.orgpicoquant.com This allows researchers to study molecular interactions, such as protein-protein or protein-ligand binding, in solution or within living cells with high temporal and spatial resolution. wikipedia.orgbiophysics.org
Fluorescence Cross-Correlation Spectroscopy (FCCS) is an extension of FCS that simultaneously monitors two different molecular species labeled with spectrally distinct fluorophores, such as this compound (green channel) and another dye like a rhodamine derivative (red channel). intana.denih.govwikipedia.org The technique measures the degree to which the fluorescence signals from the two channels fluctuate in concert. intana.de A high cross-correlation amplitude indicates that the two labeled molecules are diffusing together as a complex, providing direct evidence of their interaction. intana.dewikipedia.orgviennabiocenter.org FCCS is particularly powerful for quantifying binding affinities and stoichiometries of biomolecular interactions directly in complex biological environments, including cell lysates and living cells, as it is less susceptible to artifacts than single-color FCS. intana.defrontiersin.org
| Parameter | Description | Information Gained via this compound Label |
|---|---|---|
| Diffusion Time (τD) | The average time a fluorescent molecule spends within the confocal volume. | Relates to the hydrodynamic radius of the labeled molecule. An increase in τD indicates binding and formation of a larger complex. picoquant.com |
| Number of Molecules (N) | The average number of fluorescent molecules in the observation volume. | Allows for the determination of the concentration of the this compound-labeled species, from picomolar to nanomolar ranges. wikipedia.org |
| Molecular Brightness | The average photon count rate per molecule. | Can indicate aggregation or changes in the fluorophore's quantum yield upon binding. |
| Cross-Correlation Amplitude (FCCS) | The amplitude of the cross-correlation function between two different color channels. | Directly proportional to the concentration of dual-labeled complexes (e.g., a this compound-labeled protein bound to a red-labeled partner). intana.defrontiersin.org |
Quantitative Binding Assays and Affinity Determinations for Ligand-Receptor Interactions
This compound-labeled ligands are instrumental in developing quantitative binding assays to characterize ligand-receptor interactions. wikipedia.org These assays measure the affinity of a ligand for its receptor, a critical parameter in pharmacology and fundamental biology, often expressed as the equilibrium dissociation constant (Kd). bmglabtech.com A low Kd value signifies high binding affinity.
In a typical saturation binding experiment, increasing concentrations of a this compound-labeled ligand are incubated with a fixed amount of receptor (e.g., on the cell surface or in a purified preparation) until equilibrium is reached. bmglabtech.com The amount of bound ligand is quantified by measuring its fluorescence. One significant challenge in such assays is the potential for fluorescence quenching when the labeled ligand binds to its receptor, which can lead to an underestimation of the number of binding sites. nih.gov To overcome this, methods have been developed where, after binding, the cell-surface-bound complexes are proteolyzed to release the FITC-labeled fragments, eliminating quenching and allowing for accurate quantification against a standard curve. nih.gov By plotting the amount of bound ligand against the free ligand concentration, a saturation curve is generated, from which the Kd and the maximum number of binding sites (Bmax) can be determined through non-linear regression analysis. wikipedia.org
| Assay Type | Principle | Role of this compound-Ligand | Key Parameters Determined |
|---|---|---|---|
| Direct Saturation Binding | A fixed amount of receptor is incubated with varying concentrations of a labeled ligand to measure binding at equilibrium. bmglabtech.com | Acts as the detectable probe to quantify the amount of ligand bound to the receptor at each concentration. nih.gov | Dissociation Constant (Kd), Maximum Binding Sites (Bmax). |
| Competitive Binding | A fixed concentration of labeled ligand competes for receptor binding with varying concentrations of an unlabeled test compound. | Serves as the reporter whose displacement by the unlabeled competitor is measured. A decrease in fluorescence signal indicates competition. | Inhibition Constant (Ki), IC50. |
Biosensing and Diagnostic Platform Development Employing this compound Labels
The conjugation of this compound to biomolecules is a foundational strategy in the development of a wide array of biosensors and diagnostic platforms. Its bright fluorescence allows for sensitive detection across various formats.
In immunofluorescence (IF), antibodies labeled with this compound are used to visualize the location of specific antigens within fixed and permeabilized cells or tissue sections. antibodies.com This technique is crucial for determining the subcellular localization of proteins and observing their expression patterns in the context of cellular architecture. antibodies.comazurebiosystems.com
In immunoassay formats like Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), this compound-conjugated secondary antibodies provide a means of detection and quantification. nih.govjacksonimmuno.com In a Western blot, after proteins are separated by size and transferred to a membrane, a primary antibody binds to the protein of interest. A secondary antibody conjugated to this compound then binds to the primary antibody, and the resulting fluorescent signal at the protein's band position is imaged to confirm its presence and relative abundance. nih.gov While less common than chemiluminescent or enzymatic detection in traditional ELISAs, fluorescence-based ELISAs (FLISAs) utilize labeled antibodies to generate a quantifiable fluorescent signal that is proportional to the amount of antigen in the sample, often providing a wider dynamic range. jacksonimmuno.com
| Technique | Description | Function of this compound Label |
|---|---|---|
| Immunofluorescence (IF) | Visualization of antigens in cells or tissues using fluorescently labeled antibodies. antibodies.com | Covalently attached to a secondary (or primary) antibody to reveal the spatial distribution of the target protein via fluorescence microscopy. |
| Western Blot (WB) | Detection of specific proteins in a complex mixture after separation by gel electrophoresis. nih.gov | Used on a secondary antibody to detect the primary antibody bound to the target protein on the membrane, allowing for fluorescent imaging and quantification. |
| ELISA (FLISA) | Plate-based assay for quantifying an antigen or antibody in a sample. jacksonimmuno.com | Conjugated to the detection antibody to produce a fluorescent signal that is proportional to the amount of target analyte captured in the well. |
This compound is frequently attached to synthetic oligonucleotides to create probes for detecting specific DNA or RNA sequences. nih.gov These labeled probes operate on the principle of hybridization, where the probe binds to its complementary target sequence. nih.govnih.gov This enables the detection and quantification of nucleic acids in various research applications. psu.edu For instance, in Fluorescence In Situ Hybridization (FISH), this compound-labeled DNA probes are used to "paint" chromosomes or visualize specific gene locations within the nucleus of a cell. mdpi.com
More advanced probe designs, such as Molecular Beacons, utilize a this compound fluorophore at one end of a hairpin-shaped oligonucleotide and a quencher at the other. thno.org In the absence of the target, the hairpin structure holds the fluorophore and quencher in close proximity, suppressing fluorescence. thno.org Upon hybridization to the target nucleic acid, the hairpin opens, separating the fluorophore from the quencher and generating a strong fluorescent signal, allowing for real-time monitoring of DNA or RNA amplification. nih.govthno.org
Fluorescence-based assays are a highly sensitive method for measuring enzyme activity. mdpi.com A common strategy involves synthesizing a substrate that incorporates a fluorophore, such as one derived from fluorescein, and a quenching molecule. rndsystems.com The substrate is designed to be non-fluorescent or weakly fluorescent due to Förster Resonance Energy Transfer (FRET) or other quenching mechanisms between the fluorophore and the quencher.
When the enzyme of interest, such as a specific protease, recognizes and cleaves the substrate, the this compound-containing fragment is separated from the quencher. rndsystems.comwipo.int This separation abrogates the quenching, resulting in a measurable increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction. rndsystems.com This "turn-on" sensing mechanism allows for the continuous monitoring of enzyme kinetics in real-time and is highly adaptable for high-throughput screening of potential enzyme inhibitors. mdpi.comnih.gov
The fluorescence emission of certain dyes can be sensitive to the polarity, viscosity, or pH of their immediate microenvironment. While fluorescein itself is primarily known for its pH sensitivity, more sophisticated probes can be designed where the fluorescein scaffold is chemically modified to become responsive to other specific biomarkers. frontiersin.orgnih.gov
These "environmentally sensitive" or "smart" probes are designed to be in a quenched or non-fluorescent state until they interact with their target analyte. For example, a probe for detecting reactive oxygen species (ROS) might incorporate a chemical group that is specifically cleaved by ROS. mdpi.com Upon reaction, this cleavage event can trigger a conformational change or an electronic rearrangement that "unmasks" the fluorescein fluorophore, leading to a significant increase in fluorescence. Similarly, probes can be designed where the activity of a specific enzyme creates a local change in the environment (e.g., a change in polarity) that alters the fluorescence properties of a nearby fluorescein molecule, enabling the indirect sensing of that enzyme's activity. nih.gov This design principle allows for the creation of highly specific probes for imaging the activity of biomarkers within living cells. nih.govmdpi.com
Enzyme Activity Assays and Protease Sensing Architectures
Integration of this compound in Nanobiotechnology and Advanced Materials Science
The unique properties of this compound have facilitated significant advancements in the development of sophisticated tools for biological investigation. Its ability to be conjugated to various molecules without significantly altering their function has been particularly advantageous.
The covalent attachment of this compound to nanoparticles and quantum dots (QDs) allows for their visualization and tracking within biological systems. This is crucial for understanding their distribution, cellular uptake, and fate.
Quantum dots, which are semiconductor nanocrystals, possess unique optical properties like size-tunable light emission and high resistance to photobleaching compared to traditional organic dyes. nih.govnih.gov When functionalized with this compound, these QDs become powerful probes for long-term bioimaging. turkjps.orgfrontiersin.org For instance, this compound-labeled cyclodextrins have been synthesized and used in various applications, including fluorescent microscopy and studying transport processes. cyclolab.hualfachemic.com The stable thioureido group ensures that the fluorescent tag remains attached to the nanoparticle or QD, providing reliable tracking data. cyclolab.hualfachemic.com
Research has demonstrated the use of this compound-labeled hydroxypropyl-β-cyclodextrin (FITC-HPBCD) to study its pharmacokinetic properties. mdpi.com These studies have shown that the fluorescent label allows for the investigation of the molecule's distribution and elimination in vivo. mdpi.com Furthermore, the labeling of nanoparticles with this compound has been instrumental in visualizing their interaction with cells, such as the uptake of FITC-HPBCD by human umbilical vein endothelial cells (HUVECs). mdpi.com
| Labeled Nanomaterial | Application | Key Finding |
| This compound-HPBCD | Pharmacokinetic studies | Fast distribution and elimination, similar to unlabeled HPBCD. mdpi.com |
| This compound-labeled QDs | In vitro and in vivo bioimaging | Offer stable and bright fluorescence for long-term tracking of biological processes. nih.govturkjps.orgfrontiersin.org |
| This compound-Cyclodextrin | Fluorescent microscopy | Enables visualization of transport processes and host-guest complexation. cyclolab.hualfachemic.com |
Hydrogels, with their high water content and tissue-like properties, are excellent materials for creating three-dimensional (3D) cell culture environments and for developing biosensors. sci-hub.senih.govsemanticscholar.org Incorporating this compound into these systems provides a mechanism for monitoring various biological activities.
Fluorescently labeled hydrogels can be used to visualize the structure and integrity of the gel itself or to track the release of encapsulated molecules. semanticscholar.org In the context of biosensors, this compound can act as a reporter molecule. nih.govnih.gov For example, a biosensor surface can be functionalized with a molecule that binds to a specific analyte. This binding event can cause a change in the fluorescence of a nearby this compound molecule, allowing for the detection and quantification of the analyte. uni-kassel.de This principle is utilized in techniques like Fluorescence Resonance Energy Transfer (FRET). nih.gov
The development of fluorescent biosensors for detecting various metabolites and neurotransmitters often relies on the stable and bright signal from fluorophores like this compound. nih.gov These biosensors can be integrated into microfluidic devices for continuous and time-resolved measurements. nih.gov
| Application Area | Role of this compound | Example Research Finding |
| 3D Cell Culture | Labeling of hydrogel matrix or encapsulated molecules | Enables visualization of hydrogel structure and release kinetics. semanticscholar.org |
| Biosensors | Fluorescent reporter for analyte detection | Used in FRET-based sensors to report binding events. nih.govnih.gov |
| Microfluidic Devices | Signal source for continuous monitoring | Integrated into devices for real-time detection of metabolites. nih.gov |
Tissue engineering aims to repair or replace damaged tissues by combining cells, scaffolds, and bioactive molecules. nih.govnih.gov this compound plays a crucial role in the development and characterization of the scaffolds and polymer systems used in this field.
By labeling the scaffold material or specific proteins attached to it, researchers can visualize the scaffold's architecture and monitor its degradation over time. researchgate.net This is vital for understanding how the scaffold supports cell growth and tissue formation. nih.gov For instance, this compound can be used to quantify the surface concentration of dyes on polymer scaffolds. researchgate.net
| Research Area | Application of this compound | Significance in Tissue Engineering |
| Scaffold Characterization | Labeling of scaffold material or attached biomolecules | Allows for visualization of scaffold structure and degradation. researchgate.net |
| Cell Tracking | Labeling of cells seeded on scaffolds | Enables monitoring of cell migration, proliferation, and differentiation. nih.gov |
| Biomolecule Distribution | Tracking of functionalizing molecules | Provides insight into the distribution of bioactive signals within the scaffold. researchgate.net |
Methodological Considerations and Overcoming Challenges in Fluoresceinylthioureido Research
Addressing Phototoxicity and Photodamage Associated with Fluoresceinylthioureido in Live-Cell Studies
Fluorescence imaging is not entirely non-invasive. The high-intensity light required to excite fluorophores can be toxic to living cells, a phenomenon known as phototoxicity. nih.govnanolive.com This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, alter physiology, and ultimately lead to cell death, compromising the validity of experimental results. nih.gov
A key principle in live-cell imaging is to use the minimum necessary light dose to obtain an image with a sufficient signal-to-noise ratio.
Illumination Intensity and Exposure Time: Reducing the intensity of the excitation light is a primary strategy to mitigate phototoxicity. nih.gov This can often be compensated for by increasing the camera's exposure time. This approach is thought to allow the cell's natural detoxification mechanisms to cope with the lower rate of ROS production. cellmig.org
Wavelength Selection: Shorter wavelength light (e.g., UV and blue) is generally more damaging to cells than longer wavelength light (e.g., green, red). nih.gov While this compound requires blue light excitation (around 495 nm), it is important to use filters that tightly restrict the excitation wavelength to only what is necessary.
Advanced Illumination Techniques: Techniques like spinning disk confocal, light-sheet fluorescence microscopy (LSFM), and two-photon excitation microscopy reduce out-of-focus illumination, thereby limiting photodamage to the focal plane. nanolive.comcellmig.org Using pulsed illumination with intervals that allow triplet states to decay can also reduce photobleaching and phototoxicity. cellmig.org Recently, quantitative frameworks like PhotoFiTT have been developed to systematically assess and benchmark phototoxicity levels for different imaging protocols, allowing researchers to optimize their experiments for minimal cell stress. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov
Since many phototoxic effects are mediated by reactive oxygen species, various chemical and enzymatic systems have been developed to remove molecular oxygen from the imaging medium or to scavenge free radicals.
Oxygen Scavenger Systems:
These enzymatic systems are commonly used in single-molecule studies to improve fluorophore stability but can also be applied in some live-cell contexts to reduce phototoxicity.
Table 2: Comparison of Enzymatic Oxygen Scavenger Systems
| System | Components | Advantages | Disadvantages |
|---|---|---|---|
| Glucose Oxidase/Catalase (GOC) | Glucose Oxidase, Catalase, Glucose | Widely used and effective at removing oxygen. acs.orgacs.org | Produces gluconic acid, leading to a drop in pH which can affect cellular processes and fluorophore blinking. acs.orgpnas.org Can deplete cellular ATP levels. nih.gov |
| Protocatechuate-3,4-dioxygenase (PCD) | Protocatechuate-3,4-dioxygenase, Protocatechuic acid | Can achieve lower dissolved oxygen concentrations than GOC. acs.orgmdpi.com | Also produces an acidic byproduct. acs.org May have nuclease contamination. mdpi.com |
| Pyranose Oxidase/Catalase (POC) | Pyranose Oxidase, Catalase, Glucose | Does not produce acidic byproducts, resulting in stable pH over long experiments. acs.org Performance is comparable to GOC for improving fluorophore stability. acs.org | A newer system, less commonly used than GOC. |
Chemical Scavengers and Antioxidants:
These are compounds added to the imaging medium to quench ROS or inhibit photobleaching.
Trolox: A water-soluble analog of Vitamin E, Trolox is a potent antioxidant that can reduce fluorophore blinking and improve photostability. pnas.org
n-Propyl Gallate (nPG) and Ascorbic Acid: These antioxidants have been shown to increase the photostability of some fluorophores, though their effects can be dye-dependent. acs.orgmdpi.com For instance, they improve the stability of dyes like Cy3 and Alexa488 but can decrease the lifetime of Cy5. acs.org
Commercial Antifade Reagents: Many commercial mounting media and live-cell imaging reagents contain proprietary cocktails of scavengers to reduce photobleaching and phototoxicity. researchgate.net
It is important to note that while oxygen depletion can reduce phototoxicity, prolonged hypoxia can also be detrimental to cell health and may interfere with normal physiological processes. nih.gov Furthermore, some chemical scavengers can have off-target effects. nih.gov
Optimization of Illumination Parameters and Imaging Protocols
Evaluation of Potential Interference with Biological Function upon this compound Labeling
The act of attaching a fluorescent label like this compound to a biomolecule can potentially alter its structure and function. bioacts.com An ideal fluorescent label should be small, bright, and not perturb the biological system under investigation. tdblabs.se Therefore, it is essential to validate that the labeled molecule behaves similarly to its unlabeled counterpart.
The hydrophobic nature of the fluorescein (B123965) molecule can be a source of interference. If a protein is labeled with too many FITC molecules, it can lead to aggregation and precipitation. nih.gov Studies have shown that the degree of labeling is a critical factor. For example, while mono-conjugated FITC-insulin retained the same biological activity as native insulin (B600854), di- and tri-conjugated versions showed a complete loss of activity. nih.gov Similarly, labeling fibronectin with an average of 3 FITC molecules per protein did not significantly alter its structure or function, but overlabeling (more than 10 FITC molecules) induced protein aggregation and modified cell growth. nih.gov
Functional Assays:
To assess potential interference, a range of functional assays should be performed.
Enzyme Kinetics: If the labeled molecule is an enzyme, its kinetic parameters (Km and kcat) should be measured and compared to the unlabeled enzyme. nih.govpnas.org Fluorescence-based kinetic assays themselves must be carefully controlled for artifacts like the inner filter effect, where high concentrations of the fluorescent substrate can absorb excitation or emission light, leading to inaccurate measurements. nih.gov
Binding Assays: For proteins involved in binding interactions (e.g., antibody-antigen, receptor-ligand), the binding affinity and kinetics should be quantified for both the labeled and unlabeled forms. bioacts.com Techniques like surface plasmon resonance (SPR) or fluorescence cross-correlation spectroscopy (FCCS) can be used for this purpose. bioacts.com
Cellular Localization and Trafficking: The subcellular localization of the labeled protein should be compared to the known localization of the endogenous protein (e.g., through immunofluorescence of the untagged protein).
In Vivo Function: Ultimately, the ability of the labeled molecule to function correctly within a living cell or organism provides the most rigorous validation. This could involve rescue experiments, where the labeled protein is expressed in a null-background to see if it can restore normal function.
By systematically addressing these methodological considerations, researchers can harness the power of this compound as a fluorescent reporter while ensuring the scientific validity and reproducibility of their findings.
Assessment of Enzyme Activity, Protein-Protein Interactions, and Cellular Processes Post-Labeling
A primary concern in any labeling strategy is the potential for the fluorescent tag to alter the function of the target biomolecule. After conjugation with this compound, it is crucial to empirically assess the biological integrity of the labeled species.
Enzyme Activity: For studies involving enzymes, kinetic assays are indispensable. The activity of the enzyme must be compared before and after labeling to quantify any inhibitory or activating effects of the fluorophore. For instance, fluorescence-based assays are frequently used to investigate enzyme kinetics, requiring the protein of interest to be labeled with an extrinsic fluorophore like fluorescein isothiocyanate (FITC), the precursor to the thioureido-linked conjugate. portlandpress.com It is essential to verify that the labeled protein can still function as a substrate or catalyst. portlandpress.com
Protein-Protein Interactions: When studying molecular interactions, the binding affinity of the labeled protein for its partners must be re-evaluated. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can provide quantitative data on binding constants (K_d). uni-kassel.de For example, a fluorescein-modified cAMP analog, 8-[[2-[(this compound)amino]ethyl]thio]adenosine-3',5'-cyclic monophosphate (8-Fluo-cAMP), has been used to study the binding to the regulatory subunits of cAMP-dependent protein kinase (PKA) and characterize the dynamics of the holoenzyme complex. uni-kassel.debiolog.de Such studies confirm that the labeled analog still participates in the relevant biological interactions, allowing its use as a tracer.
Cellular Processes: In cell-based imaging, it is vital to ascertain that the labeled molecule behaves similarly to its unlabeled counterpart. This includes verifying its subcellular localization and its participation in dynamic processes. nih.gov For example, studies using membrane-permeable fluorescent cAMP analogs aim to visualize the distribution of the second messenger in living cells. nih.gov Researchers must confirm that the observed distribution is not an artifact of the dye by, for instance, comparing the localization of the labeled molecule to that of the free dye. nih.gov In some cases, labeling can directly inhibit cellular functions; for example, FITC was found to irreversibly inhibit Na+-dependent D-glucose transport in intestinal brush border preparations. nih.gov This highlights the necessity of functional validation post-labeling.
Steric Hindrance and Conformational Changes Induced by this compound Conjugation
The fluorescein moiety is a relatively bulky group, and its covalent attachment can lead to significant physical perturbations of the target molecule.
Steric Hindrance: The physical presence of the fluorophore can block or alter interaction sites on a protein. This steric hindrance can prevent the binding of substrates, inhibitors, or other proteins, leading to a loss of function that must be distinguished from a true biological effect. The choice of labeling site is therefore critical and is often targeted away from known active or binding sites.
Conformational Changes: The labeling process itself can induce or report on conformational changes in the protein. While this can be a challenge, it can also be exploited as an experimental tool. For example, FITC labeling has been used specifically to monitor conformational shifts in proteins. In studies of the intestinal Na+-glucose carrier, changes in the fluorescence of bound FITC were used to indicate a Na+-dependent conformational change in the transporter protein. nih.gov Similarly, the labeling of bovine bone osteonectin with FITC was used to clarify calcium-induced conformational changes; the efficiency of labeling at a specific lysine (B10760008) residue was found to be three times higher in the presence of calcium, indicating that the local microenvironment became more accessible. nih.gov The unfolding of proteins can also lead to a dramatic change in the fluorescence intensity of conjugated FITC, a principle used to monitor denaturation processes. researchgate.net
Advanced Data Acquisition, Processing, and Interpretation in this compound Fluorescence Studies
The final step in a fluorescence-based experiment is the acquisition and analysis of the data, which often involves sophisticated imaging and computational tools to extract meaningful quantitative information. leica-microsystems.com
Modern fluorescence microscopy can generate vast and complex datasets, necessitating the use of specialized software for automated and unbiased analysis. leica-microsystems.comportlandpress.com Manual analysis is often tedious, time-consuming, and prone to user bias. leica-microsystems.com
A variety of software packages, both open-source and commercial, are available to process and analyze fluorescence images. These tools provide functionalities for image processing (e.g., background subtraction, filtering), object segmentation (identifying cells or subcellular structures), and quantitative measurements (e.g., intensity, area, colocalization). researchgate.netstressmarq.com
Open-Source Platforms:
ImageJ/Fiji: ImageJ, and its distribution Fiji (Fiji Is Just ImageJ), is one of the most widely used open-source software platforms in biological image analysis. stressmarq.comuconn.edu It has a vast library of plugins that can perform a wide range of tasks, from basic image adjustments to complex quantitative analysis of 3D and time-lapse data. stressmarq.com
CellProfiler: This is a free, open-source program designed for high-throughput, automated image analysis. researchgate.netstressmarq.com Users can create analysis pipelines to identify and measure objects (like cells or puncta) across thousands of images, making it ideal for large-scale screens. stressmarq.com
Commercial Software:
Imaris: A powerful commercial software suite for the visualization and analysis of 3D and 4D microscopy data, offering advanced features for object tracking, colocalization analysis, and intensity quantification. researchgate.net
Others: Several other commercial packages like Volocity, MetaMorph, and Huygens Software provide specialized tools for deconvolution, 4D image analysis, and various microscopy applications. researchgate.net
Analysis Algorithms: The software packages employ various algorithms to perform their functions.
Thresholding and Segmentation: Basic methods involve setting an intensity threshold to separate fluorescent objects from the background. More advanced techniques like watershed algorithms are effective for separating touching or overlapping objects. arxiv.org
Spot and Puncta Detection: Specialized algorithms like PunctaFinder are designed to automatically detect and quantify small, bright spots (puncta) in fluorescence images, which often represent protein clusters or vesicles. molbiolcell.org
Machine Learning and Deep Learning: AI-powered algorithms are increasingly used for complex image analysis tasks. portlandpress.com Deep learning models, such as U-Net, can be trained on user-annotated data to perform highly accurate cell segmentation or denoising, even on images with low signal-to-noise ratios. leica-microsystems.comportlandpress.com
| Software | Type | Key Features | Source(s) |
|---|---|---|---|
| ImageJ / Fiji | Open-Source | Extensive plugin library, versatile for many analysis tasks, large user community. | stressmarq.comuconn.eduresearchgate.net |
| CellProfiler | Open-Source | High-throughput batch processing, pipeline-based analysis, object segmentation and measurement. | researchgate.netstressmarq.com |
| Imaris | Commercial | Advanced 3D/4D visualization and analysis, object tracking, colocalization. | researchgate.net |
| plusTipTracker | Open-Source (Matlab) | Specialized for automated tracking and analysis of microtubule dynamics. | nih.gov |
| PunctaFinder | Open-Source (Python) | Automated detection and quantification of puncta (small bright spots) in raw images. | molbiolcell.org |
| Quantity One | Commercial | Analysis of 1-D gels, western blots, dot blots, and colony counts from various imagers. | bio-rad.com |
Statistical Validation of this compound-Based Experimental Results
The credibility of experimental findings derived from methodologies incorporating this compound hinges on rigorous statistical validation. Given that many applications, such as flow cytometry and fluorescence microscopy, generate vast and complex datasets, robust statistical analysis is essential to distinguish genuine biological effects from experimental noise and artifacts. cambridge.orgassaygenie.com The conversion of raw numerical data into meaningful biological information requires a structured statistical approach. cambridge.org
A primary step in analyzing data from this compound-based assays, particularly in flow cytometry, is gating . This process involves statistically defining and isolating specific cell populations of interest from a heterogeneous sample based on parameters like light scatter and fluorescence intensity. assaygenie.comavantorsciences.com While manual gating has been a traditional approach, it is prone to subjectivity and operator-dependent variability. Consequently, there is a growing reliance on automated gating algorithms that employ statistical models and machine learning to provide objective and reproducible population identification. assaygenie.com
For multidimensional datasets, as is common in high-parameter flow cytometry, multivariate analysis techniques are indispensable. Methods such as Principal Component Analysis (PCA) and cluster analysis help in identifying patterns and correlations between different measured parameters, which might not be apparent from simple two-dimensional plots. assaygenie.com These techniques are crucial for validating the distinctiveness of cell populations identified through this compound labeling.
The inherent variability in fluorescence-based measurements necessitates the calculation and reporting of descriptive statistics, such as the mean, standard deviation (SD), and coefficient of variation (CV%). nih.govplos.org High CV% values can indicate poor reproducibility between wells or plates, potentially masking real biological differences. tecan.com A key aspect of validation is to demonstrate that observed differences are not merely a result of measurement variation. tecan.com
The table below illustrates a hypothetical statistical validation summary for a flow cytometry experiment using a this compound conjugate to identify a specific cell subpopulation.
| Statistical Parameter | Control Group | Treated Group | p-value | Validation Method |
| Mean Fluorescence Intensity (MFI) | 150 a.u. | 450 a.u. | <0.01 | Student's t-test |
| Percentage of Positive Cells | 5% | 25% | <0.001 | Chi-squared test |
| Coefficient of Variation (CV%) Intra-assay | 4.5% | 5.2% | N/A | Replicate Analysis |
| Coefficient of Variation (CV%) Inter-assay | 8.1% | 9.3% | N/A | Plate-to-Plate Analysis |
This table is interactive. Users can sort the columns to compare the data.
Challenges in Data Comparison Across Different Research Platforms
Comparing and integrating experimental data generated using this compound from different research platforms, laboratories, or even different experimental runs presents significant challenges. These challenges stem from variability in instrumentation, reagents, protocols, and data analysis strategies. plos.orgnih.gov
Instrumental Variability: Different instruments, such as flow cytometers or microplate readers, possess unique optical and electronic configurations. cambridge.org Variations in laser power, filter sets, and detector sensitivity can lead to substantial differences in measured fluorescence intensity, making direct comparison of absolute values problematic. plos.orgtecan.com An interlaboratory study on engineered E. coli expressing fluorescent proteins found that while host strain did not significantly affect expression ratios, the choice of instrument did, highlighting the instrument's role in data variability. plos.org
Reagent and Protocol Differences: The performance of this compound-based assays is highly dependent on the specific reagents and protocols used. Batch-to-batch variability in fluorescently labeled antibodies or compounds can be a major concern. nih.gov Moreover, minor differences in experimental procedures, such as incubation times, temperatures, or buffer composition, can significantly impact results, complicating cross-study comparisons. 158.199.139 The use of various model substrates in cellulase (B1617823) research, each with different properties, serves as an analogy for how substrate variations can make direct comparison of performance data difficult across laboratories. acs.org
Data Analysis and Gating Strategies: As discussed previously, the analysis of flow cytometry data involves subjective steps like gating. assaygenie.com Different researchers may use different gating strategies to define cell populations, leading to discrepancies in the reported percentages of positive cells or mean fluorescence intensities. avantorsciences.com This lack of standardization in data analysis is a major hurdle for comparing results across different research platforms. The development of automated and standardized analysis pipelines is crucial to mitigate this challenge. assaygenie.comnih.gov
Inter-Laboratory Comparisons (ILCs): To address these challenges, formal Inter-Laboratory Comparisons (ILCs), also known as proficiency tests, are organized. europa.eucompalab.org These studies involve sending identical samples to multiple laboratories for analysis. The results are then compared to a consensus mean to evaluate each laboratory's performance. benchmark-intl.com Statistical measures like the Z-score are often used, which quantifies how far a laboratory's result is from the consensus value. compalab.orgbenchmark-intl.com ILCs are essential for identifying sources of variability, assessing the reproducibility of an assay, and promoting standardization. 158.199.139europa.eunih.gov
The following table presents hypothetical data from an ILC for a this compound-based assay, demonstrating the variability across different platforms.
| Laboratory/Platform | Instrument Type | Measured MFI (a.u.) | Deviation from Mean (%) | Z-Score |
| Lab A | Cytometer X1 | 510 | +8.5% | +1.2 |
| Lab B | Cytometer Y1 | 420 | -10.6% | -1.5 |
| Lab C | Cytometer X2 | 485 | +3.2% | +0.4 |
| Lab D | Cytometer Z1 | 450 | -4.3% | -0.6 |
| Lab E | Cytometer Y2 | 500 | +6.4% | +0.9 |
| Consensus Mean | N/A | 470 | N/A | N/A |
This table is interactive. Users can sort the columns to analyze the data.
Ultimately, overcoming the challenges of data comparison requires a concerted effort towards standardization of protocols, the use of reference materials, and the adoption of transparent and robust data analysis and reporting standards. nih.gov
Emerging Research Directions and Future Perspectives for Fluoresceinylthioureido
Development of Next-Generation Fluoresceinylthioureido Derivatives with Enhanced Photophysical Properties
The core of future research into this compound lies in the chemical modification of its foundational structure to yield derivatives with superior performance. The inherent photophysical properties of the parent molecule, while suitable for conventional fluorescence microscopy, present limitations for more demanding applications. cyclolab.hu Strategic chemical synthesis will be pivotal in overcoming these constraints.
Red-Shifted Analogues for Deeper Penetration and Reduced Autofluorescence
A significant challenge in imaging thick biological specimens, such as tissues and whole organisms, is the limited penetration depth of excitation light and the confounding signal from endogenous fluorophores (autofluorescence), both of which are more pronounced at shorter wavelengths. biotium.comnih.gov Developing red-shifted analogues of this compound, which absorb and emit light at longer wavelengths (in the red or near-infrared spectrum), is a critical research direction. optica.org
The modification of the xanthene core of the fluorescein (B123965) moiety is a proven strategy for achieving a bathochromic (red) shift. nih.govacs.org For instance, replacing the oxygen atom in the xanthene ring with a silicon atom has been shown to shift the spectral properties of fluorescein derivatives by approximately 100 nm into the red region of the spectrum. nih.govacs.org Another approach involves extending the π-conjugated system of the fluorophore. mdpi.com Applying these principles to the this compound structure could yield novel probes capable of deeper tissue imaging with significantly improved signal-to-noise ratios. biotium.comrsc.org
Table 1: Comparison of Current and Target Photophysical Properties for this compound Derivatives
| Property | Current this compound-HPBCD cyclolab.hu | Target for Red-Shifted Analogue |
| Excitation Max (λex) | ~484 nm | > 600 nm |
| Emission Max (λem) | ~520 nm | > 620 nm |
| Application | Standard Fluorescence Microscopy | Deep-Tissue and in vivo Imaging |
Environmentally Robust and Highly Photostable this compound Variants
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a major limiting factor in long-term imaging experiments and super-resolution microscopy. rug.nlevidentscientific.com Enhancing the photostability of this compound is paramount for its application in these advanced techniques. Research efforts in this area could focus on modifications that reduce the likelihood of the fluorophore entering a reactive triplet state or that protect it from oxidative damage. researchgate.net
Strategies to improve photostability include the introduction of specific chemical groups that can quench the triplet state intramolecularly or the steric protection of the fluorophore core to prevent interactions with molecular oxygen. biorxiv.orgrsc.org For example, the introduction of halogen atoms into the fluorescein structure has been shown to alter photophysical pathways and can, in some cases, enhance stability. annualreviews.org Developing derivatives that maintain high fluorescence quantum yields across a range of different microenvironments (e.g., varying pH, polarity) is also a key goal for generating more reliable and robust imaging agents. mdpi.com
Multi-color and Tunable this compound Probes
The simultaneous visualization of multiple biological targets within the same sample requires a palette of spectrally distinct fluorophores. acs.organr.fr Currently, the this compound family is limited in its color range. A significant future direction is the development of a series of derivatives that span the visible spectrum. By systematically modifying the electronic structure of the fluorescein core, it is possible to create analogues with distinct absorption and emission profiles, from blue to orange. rsc.orgnih.gov
This could be achieved through the strategic placement of electron-donating and electron-withdrawing groups on the xanthene ring system. acs.org The development of such a multi-color set of probes would enable complex, multiplexed experiments, allowing researchers to study the interplay between different proteins or cellular structures in real-time.
Integration of this compound with Advanced Imaging Modalities and Techniques
Beyond improving the molecule itself, a major area of future development is the adaptation of this compound for use with state-of-the-art imaging platforms. This involves not only optimizing the probe's properties but also developing the necessary conjugation and labeling strategies for these specific applications.
Correlative Light and Electron Microscopy (CLEM) with this compound Labels
Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the specificity of fluorescence labeling with the high-resolution structural context of electron microscopy. researchgate.netnih.govnih.gov A fluorescent probe used in CLEM must be detectable by both imaging modalities. While this compound provides the fluorescent signal, it is not inherently electron-dense.
Future research could focus on creating bifunctional this compound probes. This could involve conjugating the this compound molecule to an electron-dense nanoparticle, such as a gold nanoparticle or a quantum dot. researchgate.netuniversiteitleiden.nl Such a hybrid probe would allow researchers to first identify a labeled structure of interest using fluorescence microscopy and then to visualize its detailed ultrastructure in the very same location using an electron microscope. biorxiv.org This would be invaluable for linking molecular identity to cellular architecture.
Expansion into Light-Sheet Microscopy and Organoid Imaging
Light-sheet fluorescence microscopy (LSFM) has emerged as a premier technique for imaging large, three-dimensional specimens like organoids over long periods. microscopyu.comuconn.edu Its key advantages are high-speed acquisition and low phototoxicity compared to conventional confocal microscopy. nih.govplos.org To be effective in LSFM, a fluorescent probe must be bright and highly photostable to withstand the continuous illumination required for time-lapse imaging of these developing systems. nih.gov
The development of photostable and, ideally, red-shifted this compound derivatives, as discussed in section 7.1, would make them excellent candidates for labeling specific cellular components within organoids. nih.gov This would enable researchers to track cellular dynamics, differentiation, and organization in 3D over time, providing unprecedented insights into tissue development and disease modeling. nih.gov The use of such probes could help overcome challenges related to antibody penetration in dense organoid structures, offering a valuable tool for this rapidly growing field. plos.org
Novel Bio-conjugation and Bioorthogonal Strategies for this compound
Modern biological inquiry demands methods to label molecules with high specificity within complex environments, often inside living cells. For this compound, this has led to the exploration of advanced enzymatic and bioorthogonal conjugation techniques that offer precision beyond traditional chemical labeling.
Enzymatic and chemoenzymatic strategies leverage the high specificity of enzymes to incorporate this compound-modified substrates into target biomolecules, such as glycans. This approach is particularly valuable for studying sialoglycoconjugates, which are crucial in cell recognition and signaling.
Researchers have synthesized sialic acid analogues bearing a this compound group, such as 5-acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonic acid (9-fluoresceinyl-NeuAc) and N-(3-fluoresceinylthioureido-acetyl)neuraminic acid. nih.govcore.ac.ukmdpi.com These fluorescent analogues can be enzymatically activated to their corresponding cytidine (B196190) monophosphate (CMP) glycosides, for example, by CMP-sialic acid synthase. nih.govcore.ac.uk Once activated, these fluorescent CMP-sialic acids serve as donor substrates for sialyltransferases, which then append the this compound-tagged sialic acid onto specific glycan structures on glycoproteins and glycolipids. core.ac.ukmdpi.com
This method has been applied in assays to probe enzyme activity and cellular characteristics. For instance, a sialyltransferase assay utilizing N-(3-fluoresceinylthioureido-acetyl-neuraminic acid) as a substrate was used to study the expression of the tumor-associated antigen sialyl-Lewisx in pancreatic adenocarcinoma cell lines, linking enzyme activity to the metastatic potential of cancer cells. scribd.com The enzymatic approach ensures that the fluorescent label is incorporated into defined sequences, providing a specific tool to investigate the biological roles of sialoglycans. core.ac.uk
Table 1: Examples of this compound-based Substrates in Enzymatic Labeling
| Substrate Name | Enzyme(s) | Application | Research Finding |
| 5-acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonic acid (9-fluoresceinyl-NeuAc) | CMP Sialic Acid Synthase, Sialyltransferases | Glycan labeling | The fluorescent NeuAc analogue was successfully activated and transferred by sialyltransferases, despite the bulky C-9 substituent. nih.govcore.ac.uk |
| N-(3-fluoresceinylthioureido-acetyl)neuraminic acid (CMP-Neu5fluoresceinyl) | Sialyltransferases | Cancer research, adhesion studies | Used to measure sialyltransferase activity in pancreatic cancer cells, correlating enzyme levels with cell adhesion properties. scribd.complos.org |
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. thermofisher.comnih.gov "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC), is a leading bioorthogonal strategy. mdpi.comthermofisher.com While direct examples of this compound being used in click chemistry are not prevalent in the literature, the strategy provides a clear path for its future application in non-clinical in vivo labeling.
The general approach involves two steps. First, a biomolecule of interest is metabolically labeled with a bioorthogonal handle, such as an azide (B81097) or an alkyne. thermofisher.comnih.gov For example, cells can be cultured with an azido-modified sugar, which is incorporated into cell-surface glycans. researchgate.net Second, a probe containing the complementary reactive group—in this case, a this compound derivative modified with an alkyne or azide—is introduced. The "click" reaction then selectively and covalently attaches the fluorophore to the target biomolecule. mdpi.comnih.gov
This strategy offers significant advantages for in vivo labeling by separating the labeling process into two benign steps, enhancing specificity and minimizing background fluorescence. The principles have been demonstrated with other fluorophores and can be readily adapted for this compound to create highly specific probes for dynamic molecular imaging in living organisms. nih.gov
Enzymatic and Chemoenzymatic Labeling Methodologies
Role of this compound in Multi-Modal and Theranostic Research Probes
To gain a more comprehensive understanding of biological systems, researchers are increasingly developing multi-modal probes that combine different imaging techniques. This compound, as a robust optical reporter, is a candidate for integration into such advanced probes, including those designed for theranostics—a strategy that combines diagnostics and therapy.
Multi-modal imaging integrates the strengths of different techniques, such as the high sensitivity of optical imaging and the high spatial resolution of magnetic resonance imaging (MRI) or the deep tissue penetration of positron emission tomography (PET). nih.govmdpi.comspectralinvivo.com A multi-modal probe would typically consist of a scaffold molecule linking the different reporting units. researchgate.net
In a hypothetical multi-modal probe, the this compound group would serve as the fluorescent reporter for optical detection (e.g., in microscopy or cell sorting). This would be combined with a paramagnetic contrast agent (e.g., a gadolinium chelate) for MRI or a radionuclide for PET imaging. researchgate.net Such probes would allow researchers to correlate cellular-level details observed optically with anatomical or metabolic information from the whole organism level obtained via MRI or PET. nih.govspectralinvivo.com While specific probes directly conjugating this compound to MRI or PET agents are still an emerging area, the design principles are well-established, and such constructs represent a logical next step in the evolution of imaging agents. researchgate.net
Activatable, or "smart," probes are designed to change their fluorescence properties in response to a specific biological event, such as enzyme activity or the presence of a particular ion. researchgate.net This "turn-on" mechanism provides a much higher signal-to-background ratio compared to "always-on" probes, as the fluorescence only appears at the site of interest.
Several responsive probes incorporating the this compound moiety have been developed. A notable example is a probe designed to detect zinc ions, which are important cofactors in many enzymes. researchgate.net The probe, N-[4-({[4-(aminosulfonyl)phenyl]amino}carbonyl)butyl]-N'-[4-(this compound)butyl)]benzamide, was engineered to bind tightly to the zinc-bound form of carbonic anhydrase but not the metal-free apoenzyme. The fluorescence anisotropy of the probe is proportional to the concentration of bound zinc, allowing for quantitative detection. researchgate.net
Another strategy involves creating probes that are activated by enzymatic cleavage. A prodrug, EV1-FITC, was developed to be activated by Matrix Metalloproteinase-9 (MMP-9), an enzyme overexpressed in some cancers. researchgate.net The probe consists of a drug and a FITC (fluorescein isothiocyanate, which is structurally and functionally similar to this compound) molecule connected by a peptide linker that is specifically cleaved by MMP-9. Cleavage releases the fluorescent component, signaling that the prodrug has been activated at the target site. researchgate.net These examples highlight the adaptability of the fluorescein scaffold for creating sophisticated, responsive tools for molecular sensing.
Table 2: Examples of Responsive Probes Based on Fluorescein Derivatives
| Probe Type | Target Analyte/Enzyme | Activation Mechanism | Application |
| Responsive Anisotropy Probe | Zinc (Zn²⁺) | Binding to zinc-bound carbonic anhydrase holoenzyme causes a change in fluorescence anisotropy. | Detection of zinc concentration in biological samples. researchgate.net |
| Activatable Prodrug | Matrix Metalloproteinase-9 (MMP-9) | Enzymatic cleavage of a peptide linker releases the fluorescent reporter (FITC). | Monitoring prodrug activation in a multiple myeloma mouse model. researchgate.net |
| Responsive Ligand | Cyclic GMP (cGMP) | Binding of 8-[Fluo]-cGMP to cGMP-responsive receptors like protein kinases or ion channels. | Studying cGMP-mediated signaling pathways. nih.gov |
Combined Optical Imaging with Other Modalities (e.g., MRI, PET) as a Reporter
Automation, High-Throughput Screening, and Big Data Analysis in this compound Research
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds, making it a cornerstone of modern drug discovery. plos.org Fluorescent assays are particularly well-suited for HTS due to their sensitivity and adaptability to automation. Probes based on this compound have been successfully integrated into HTS platforms, particularly through the technique of fluorescence polarization (FP).
FP is a homogeneous assay format that can measure molecular binding events in real-time. nih.govresearchgate.net Assays using this compound-cAMP derivatives, such as 8-[[2-[(this compound)amino]ethyl]thio]adenosine-3′,5′-cyclic monophosphate (8-Fluo-cAMP), have been developed to screen for compounds that modulate the interaction between cAMP and its binding proteins, like Protein Kinase A (PKA). nih.govresearchgate.net In these assays, the small, fluorescently labeled cAMP derivative tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger PKA protein, its tumbling slows dramatically, leading to a high polarization signal. If a test compound displaces the fluorescent ligand, the polarization drops, providing a direct measure of binding affinity.
These FP assays are performed in microplate formats (e.g., 384-well plates) and are readily automated, allowing for the efficient screening of large compound libraries. nih.gov The quantitative and robust nature of the data generated by these HTS assays is essential for building the large datasets required for modern computational analysis and drug discovery programs. researchgate.net
Robotic Platforms for Automated Conjugation and Assay Development
The manual processes of conjugating this compound to target molecules and the subsequent development of assays can be labor-intensive and prone to variability. The integration of robotic platforms offers a solution by automating these repetitive and precise tasks, leading to increased throughput, reproducibility, and traceability.
Modern laboratories are increasingly adopting automated systems for liquid handling and high-throughput screening. epo.org Robotic liquid handlers and automated biological printers, such as those from BioDot or acoustic printers like Labcyte's Echo series, can precisely dispense the minute volumes of reagents required for conjugation reactions. epo.orggoogleapis.com These platforms can be programmed to execute complex protocols, such as systematically varying the molar ratios of this compound to a target protein or antibody to determine optimal labeling conditions.
Furthermore, integrated robotic systems, sometimes referred to as "BioRobot platforms," can manage the entire workflow. researchgate.net Such a platform might consist of mobile robotic agents that transport microplates between different stations, including incubators, liquid handlers for reagent addition, and plate readers for fluorescence measurement. researchgate.net For example, Lonza's PyroTec™ PRO Robotic Solution, while designed for endotoxin (B1171834) testing, exemplifies a fully automated, plate-based system that combines robotics with sophisticated control software. lonza.com This level of automation captures all preparation metadata, significantly improving traceability and reducing human error, which is directly applicable to the development of this compound-based assays. lonza.com Systems can be designed to handle hundreds or even thousands of samples in parallel using 1536-well plate formats, enabling high-throughput screening of compound libraries or the characterization of numerous potential bioconjugates simultaneously. science.gov
Key Robotic System Components for this compound Applications:
| Component | Function | Example Systems |
| Automated Liquid Handlers | Precise dispensing of reagents for conjugation and assays. | BioDot BioJet, Labcyte Echo, Hewlett Packard D300 epo.orggoogleapis.comscience.gov |
| Robotic Arms / Mobile Agents | Transfer of microplates between modules. | BioRobot Platform researchgate.net |
| Integrated Platforms | End-to-end automation of workflows. | Lonza PyroTec™ PRO lonza.com |
| Control Software | Manages protocols, data tracking, and integration. | WinKQCL™ Software lonza.com |
Computational Approaches for Predicting this compound Conjugate Behavior
The biological activity and utility of a this compound conjugate are determined by the physicochemical properties of the entire molecule, not just the fluorophore. Computational chemistry and molecular modeling offer powerful tools to predict these properties before a conjugate is ever synthesized, saving time and resources.
One of the primary computational techniques is molecular docking . This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme active site. researchgate.net For a this compound conjugate, docking studies can help predict whether the addition of the fluorescent tag will sterically hinder the conjugate's interaction with its intended target. researchgate.net Virtual screening, which uses docking to test large libraries of compounds, can be adapted to assess how a panel of potential conjugates might behave. researchgate.net
Another key area is the prediction of physicochemical properties that govern a molecule's pharmacokinetics, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net Computational models can estimate properties such as:
Lipophilicity (logP/logD): This is the octanol-water partition coefficient, which affects membrane permeability and nonspecific binding. researchgate.netscience.gov The logP value of a this compound-labeled cyclodextrin (B1172386) has been determined experimentally, providing data that can help refine computational models for similar structures. researchgate.net
Aqueous Solubility: Poor solubility can limit the utility of a conjugate in biological buffers.
Molecular Weight and Hydrogen Bonding Capacity: These factors influence a molecule's ability to cross biological membranes. googleapis.com
These predictions are often made using Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural or physicochemical properties of molecules with their biological activities. By building a QSAR model based on known this compound conjugates, researchers could predict the fluorescence quantum yield, photostability, or binding affinity of novel, unsynthesized conjugates.
Table of Predicted Properties and Computational Methods:
| Property to Predict | Computational Method | Relevance to Conjugate Behavior |
| Binding Affinity/Mode | Molecular Docking, Molecular Dynamics | Determines if the conjugate can bind its biological target effectively. researchgate.net |
| Membrane Permeability | logP Calculation, QSAR, Molecular Dynamics | Influences cellular uptake and biodistribution. researchgate.net |
| Aqueous Solubility | Solubility Prediction Models (QSAR) | Affects usability in biological assays and formulations. googleapis.com |
| Potential for Nonspecific Binding | logP Calculation, Pharmacophore Analysis | High lipophilicity can lead to background signal. science.gov |
Machine Learning for Analysis of Large-Scale this compound Imaging Datasets
Fluorescence microscopy, a primary application for this compound conjugates, can generate massive datasets, especially with the advent of high-content screening and automated microscopy. Manually analyzing these large-scale imaging datasets is a significant bottleneck. Machine learning, and particularly deep learning with convolutional neural networks (CNNs), provides a powerful solution for automating and enhancing this analysis. nih.gov
A key challenge in fluorescence microscopy is achieving a high signal-to-noise ratio (SNR) without causing phototoxicity or photobleaching the fluorescent probe. nih.gov Machine learning models can be trained on pairs of images taken with long (high-SNR) and short (low-SNR) exposure times. Once trained, the model can restore noisy, low-exposure images to high quality, enabling researchers to image live cells for longer periods with less light-induced damage. nih.gov
Beyond image restoration, machine learning is critical for automated image segmentation and feature extraction. CNNs can be trained to:
Identify and segment cells or subcellular structures: This allows for the precise localization of the this compound signal within specific compartments (e.g., nucleus, cytoplasm, membrane).
Quantify fluorescence intensity: The model can automatically measure the amount of fluorescence per cell or organelle across thousands of images, providing robust quantitative data.
Classify cellular phenotypes: Based on the pattern and intensity of fluorescence, machine learning algorithms can classify cells into different states (e.g., healthy, apoptotic, activated).
The development of these powerful models depends on the availability of large, high-quality, annotated datasets for training. nih.govarxiv.org Publicly available datasets like the Berkeley Single Cell Computational Microscopy (BSCCM) dataset, which includes fluorescence measurements, are crucial for benchmarking and developing new algorithms that can be applied to data generated using this compound probes. arxiv.org The creation of standardized, large-scale datasets featuring this compound-labeled cells would be a significant boon to the research community, accelerating the development of bespoke analytical tools. arxiv.org
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing Fluoresceinylthioureido in laboratory settings?
This compound is typically synthesized via thiourea linkage formation between fluorescein derivatives and amine-containing substrates. Key steps include:
- Synthesis : React fluorescein isothiocyanate (FITC) with primary amines under controlled pH (8–9, carbonate buffer) to form thioureido bonds. Purification via column chromatography (silica gel, methanol/chloroform gradient) ensures removal of unreacted FITC .
- Characterization : Confirm structure using UV-Vis spectroscopy (absorption maxima ~495 nm), fluorescence emission (~520 nm), and mass spectrometry (HRMS for molecular weight validation). NMR (¹H/¹³C) can resolve thiourea proton signals (~10–12 ppm) .
Basic: What are the established applications of this compound in fluorescence-based assays?
This compound is widely used as a fluorescent probe for:
- Biomolecular labeling : Covalent conjugation to proteins (e.g., antibodies) via amine groups for tracking cellular localization .
- pH sensing : Fluorescence intensity varies with pH due to protonation/deprotonation of the thiourea group. Calibration curves (pH 4–9) are essential for quantitative analysis .
Advanced: How can the FINER and PICO frameworks guide experimental design for novel applications of this compound?
- FINER Criteria :
- Feasible : Ensure access to specialized equipment (e.g., fluorescence lifetime imaging microscopy) for time-resolved studies.
- Novel : Explore understudied applications (e.g., reactive oxygen species detection via fluorescence quenching).
- Ethical : Address chemical disposal protocols (e.g., heavy metal contamination risks if used with metal ions) .
- PICO Framework : For comparative studies, structure questions as:
Population (e.g., cancer cells), Intervention (this compound-conjugated drug), Comparison (free drug), Outcome (cellular uptake efficiency) .
Advanced: How can researchers reconcile contradictory fluorescence intensity data across studies using this compound?
Contradictions often arise from:
- Environmental factors : pH, temperature, or solvent polarity affecting quantum yield. Standardize buffer conditions (e.g., 25°C, PBS pH 7.4) and include internal controls (e.g., fluorescein standards) .
- Instrument calibration : Validate spectrometer/excitation wavelengths across labs. Use NIST-traceable reference materials for intensity normalization .
Methodological: What steps ensure methodological rigor in fluorescence quenching assays using this compound?
- Controls : Include unlabeled samples to account for autofluorescence and non-specific binding.
- Calibration : Generate Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms.
- Replicates : Perform triplicate measurements to assess intra-assay variability (<5% CV) .
Literature Review: What strategies optimize the identification of high-impact studies on this compound?
- Databases : Use PubMed, SciFinder, and Web of Science with keywords: "this compound AND fluorescence probe NOT industrial."
- Filters : Prioritize articles with rigorous validation (e.g., spectral data in supplementary materials) and citations in high-impact journals (e.g., Analytical Chemistry) .
Ethical: What protocols are critical for safe handling and disposal of this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles) to prevent skin/eye exposure. Store in amber vials at 4°C to prevent photodegradation.
- Disposal : Neutralize waste with 1M NaOH before disposal in designated hazardous waste containers .
Data Presentation: How should researchers structure tables and figures to present fluorescence data effectively?
- Tables : Include columns for excitation/emission wavelengths, quantum yield, and experimental conditions. Use footnotes for abbreviations (e.g., λex = excitation wavelength) .
- Figures : Provide raw spectra (intensity vs. wavelength) and processed data (e.g., normalized intensity ratios). Ensure 300 DPI resolution for publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
